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Foundational

Decoding Tetrapyrrole Flux: The Strategic Role of 5-Amino-15N-Levulinic Acid HCl in Heme Biosynthesis

As a Senior Application Scientist specializing in metabolic flux analysis, I frequently encounter researchers struggling to accurately quantify de novo heme biosynthesis. Standard steady-state measurements of heme or pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metabolic flux analysis, I frequently encounter researchers struggling to accurately quantify de novo heme biosynthesis. Standard steady-state measurements of heme or protoporphyrin IX (PpIX) fail to capture the dynamic rate of synthesis, while traditional 13C-isotope tracing introduces paralyzing bioinformatic complexity due to the massive carbon footprint of tetrapyrroles.

To achieve high-fidelity tracking of the porphyrin pathway, the field has shifted toward 5-amino-15N-levulinic acid hydrochloride (15N-ALA HCl) . This technical guide deconstructs the biochemical rationale, isotopic advantages, and self-validating protocols required to leverage 15N-ALA in advanced drug development and metabolic research.

The Biochemical Bottleneck: Why Exogenous 5-ALA?

Heme is synthesized via a highly conserved, single linear pathway comprising eight sequential metabolic reactions[1]. Under physiological conditions, the first and rate-limiting step is the condensation of glycine and succinyl-CoA into 5-aminolevulinic acid (5-ALA), catalyzed by ALA synthase (ALAS1/2) in the mitochondrial matrix.

Because ALAS is subject to strict negative feedback inhibition by the final product (heme), measuring baseline flux is notoriously difficult. Exogenously administered 5-ALA HCl acts as the universal precursor of tetrapyrroles[2]. By supplementing cell cultures with 5-ALA, we bypass the ALAS1 bottleneck entirely, flooding the pathway to provide a direct, uninhibited measure of downstream heme biosynthetic capacity[3].

The Causality of Isotopic Selection: 15N vs. 13C

When designing a metabolic flux experiment, the choice of stable isotope dictates the signal-to-noise ratio of your entire assay. While 13C-ALA is commercially available, 15N-ALA HCl is vastly superior for tetrapyrrole tracking due to the fundamental laws of natural isotopic abundance.

  • The 13C Problem: Heme b contains 34 carbon atoms. The natural abundance of 13C is ~1.1%. Statistically, a massive portion of endogenous, unlabeled heme molecules will naturally contain one, two, or three 13C atoms. This creates a broad, noisy isotopic envelope that obscures the detection of newly synthesized (labeled) molecules.

  • The 15N Advantage: Heme contains exactly 4 nitrogen atoms—one embedded in each of the four pyrrole rings. The natural abundance of 15N is only 0.36%. Consequently, the probability of an endogenous heme molecule naturally containing four 15N atoms is near zero.

By utilizing 15N-ALA, every two molecules of ALA condense to form one porphobilinogen (PBG) containing two 15N atoms. Ultimately, four PBG molecules assemble into a tetrapyrrole core containing exactly four 15N atoms. This results in a clean, unambiguous M+4 mass shift in LC-MS/MS, or provides distinct spin-1/2 nuclei for high-resolution 15N-NMR structural studies of enzyme-bound intermediates[4].

Mechanistic Pathway of 15N Incorporation

Pathway ALA 5-amino-15N-levulinic acid (15N-ALA) ALAD ALAD (Cytosol) ALA->ALAD PBG Porphobilinogen (15N-labeled) PBGD PBGD / UROS PBG->PBGD URO Uroporphyrinogen III (15N-labeled) UROD UROD URO->UROD COPRO Coproporphyrinogen III (15N-labeled) CPOX CPOX / PPOX COPRO->CPOX PROTO Protoporphyrin IX (15N-labeled) FECH Ferrochelatase + Fe2+ PROTO->FECH HEME Heme b (15N-labeled core) ALAD->PBG PBGD->URO UROD->COPRO CPOX->PROTO FECH->HEME

Fig 1: 15N-ALA incorporation through the 8-step heme biosynthesis pathway.

Quantitative Isopologue Dynamics

To accurately program your mass spectrometer's Multiple Reaction Monitoring (MRM) transitions, refer to the expected mass shifts for fully 15N-labeled intermediates. Note that each 15N incorporation yields a mass shift of approximately +0.997 Da compared to 14N.

MetaboliteChemical Formula (Unlabeled)Nitrogen CountNominal Mass (Unlabeled, [M+H]+)Nominal Mass (15N-Labeled, [M+H]+)Mass Shift (Δ Da)
5-Aminolevulinic Acid C5H9NO31132.1133.1+1
Porphobilinogen (PBG) C10H14N2O42227.1229.1+2
Uroporphyrinogen III C40H44N4O164837.3841.3+4
Coproporphyrinogen III C36H44N4O84653.3657.3+4
Protoporphyrin IX C34H34N4O44563.3567.3+4
Heme b C34H32FeN4O44616.2620.2+4

Experimental Protocol: 15N-ALA Metabolic Flux Analysis

A protocol is only as robust as its controls. To ensure the M+4 signal is truly derived from enzymatic incorporation and not an analytical artifact, this workflow incorporates a self-validating bipartite control system.

The Self-Validating Matrix Logic

Validation Sample Experimental Sample (15N-ALA) Read1 Detects M+4 Heme Sample->Read1 Ctrl1 Baseline Control (Unlabeled 5-ALA) Read2 Detects M+0 Heme (Natural Isotope Envelope) Ctrl1->Read2 Ctrl2 Inhibition Control (15N-ALA + Succinylacetone) Read3 Ablation of M+4 Heme (Validates Enzymatic Origin) Ctrl2->Read3

Fig 2: Self-validating experimental matrix for metabolic flux analysis.

Step-by-Step Methodology
  • Matrix Preparation & Dosing:

    • Seed cells in 6-well plates and culture to 70% confluence.

    • Causality: Wash cells twice with PBS to remove exogenous serum heme, which can suppress ferrochelatase activity.

    • Dose the experimental wells with 1 mM 15N-ALA HCl. Dose Control 1 with 1 mM unlabeled 5-ALA HCl. Dose Control 2 with 1 mM 15N-ALA HCl + 0.5 mM Succinylacetone (a potent ALAD inhibitor).

  • Metabolic Incubation:

    • Incubate for 4 to 24 hours depending on the cell line's metabolic rate. Protect from light to prevent photobleaching of accumulated porphyrins.

  • Cryogenic Quenching & Extraction:

    • Aspirate media and immediately add 1 mL of 80:20 Methanol:Water pre-chilled to -80°C.

    • Causality: Cytosolic ALAD is highly active. Room temperature lysis allows post-extraction enzymatic condensation of accumulated 15N-ALA into PBG, creating a false-positive flux signal. Cryogenic methanol instantly denatures proteins, halting all artifactual metabolism.

  • Centrifugation & Supernatant Recovery:

    • Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Acquisition:

    • Utilize a C18 reversed-phase column. Due to the complex lipidomic background of cellular extracts, standard MS1 filtering is insufficient. Employ MS/MS transitions (e.g., m/z 620.2 → 561.2 for 15N4-Heme) to provide the specificity required to isolate the tetrapyrrole core from isobaric matrix interference. Stable isotope incorporation into heme can thus be monitored with extreme sensitivity[5].

Applications in Drug Development & Disease Modeling

The deployment of 15N-ALA tracing is opening new frontiers in understanding cellular dependencies:

  • Oncology & Chemoresistance: Recent studies have demonstrated that heme metabolism directly regulates BCL-2 dependence in Multiple Myeloma (MM). Using 5-ALA supplementation to bypass ALAS1, researchers identified that Venetoclax-sensitive MM exhibits significantly reduced heme biosynthesis compared to resistant strains[3]. 15N-ALA tracing allows researchers to map exactly how these resistant cells rewire their purine and heme biosynthetic networks.

  • Parasitology & Antimalarials: The malaria parasite Plasmodium falciparum relies on both heme salvage and de novo synthesis. LC-MS/MS assays utilizing stable isotope-labeled 5-ALA have been critical in proving that genetically disrupting ferrochelatase (FC) completely ablates de novo heme synthesis, establishing the pathway's essential role in the mosquito transmission stage[5].

References[2] CymitQuimica. CAS 5451-09-2: Aminolevulinic acid hydrochloride.https://cymitquimica.com/products/TM-T1662/5-aminolevulinic-acid-hydrochloride/[1] ResearchGate. Biosynthesis of heme in mammals.https://www.researchgate.net/publication/227658593_Biosynthesis_of_heme_in_mammals[3] Blood (American Society of Hematology). Heme promotes venetoclax resistance in multiple myeloma through MEK-ERK signaling and purine biosynthesis.https://ashpublications.org/blood/article/145/7/1234/517890[4] R Discovery. Light and Substrate Control of Radish 5-Aminolevulinate Dehydratase.https://discovery.researcher.life/article/light-and-substrate-control-of-radish-5-aminolevulinate-dehydratase/[5] ResearchGate. The Heme Biosynthesis Pathway Is Essential for Plasmodium falciparum Development in Mosquito Stage but Not in Blood Stages.https://www.researchgate.net/publication/267215358_The_Heme_Biosynthesis_Pathway_Is_Essential_for_Plasmodium_falciparum_Development_in_Mosquito_Stage_but_Not_in_Blood_Stages

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Exploratory

15N-Labeled 5-Aminolevulinic Acid (5-ALA) Metabolic Pathway Mapping: A Technical Guide for Isotopic Flux Analysis

Executive Summary 5-Aminolevulinic acid (5-ALA) is a non-proteinogenic amino acid that serves as the universal metabolic precursor for tetrapyrroles, including heme, chlorophyll, and vitamin B12[1]. In clinical and trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminolevulinic acid (5-ALA) is a non-proteinogenic amino acid that serves as the universal metabolic precursor for tetrapyrroles, including heme, chlorophyll, and vitamin B12[1]. In clinical and translational research, exogenous 5-ALA administration is heavily utilized to bypass the rate-limiting enzyme 5-ALA synthase (ALAS), driving the accumulation of the fluorescent intermediate protoporphyrin IX (PpIX) for photodynamic therapy (PDT) and fluorescence-guided surgery in glioblastoma[2].

Mapping the metabolic flux of this pathway requires high-fidelity analytical techniques. By utilizing 15N-labeled 5-ALA as a stable isotope tracer, researchers can precisely track the incorporation of nitrogen into the porphyrin macrocycle using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or Nuclear Magnetic Resonance (15N-NMR)[3]. This whitepaper provides an in-depth mechanistic overview and a self-validating experimental protocol for 15N-5-ALA metabolic mapping.

The Mechanistic Rationale for 15N Isotope Tracing

When designing a metabolic flux experiment for porphyrins, the choice of stable isotope is critical. While 13C-labeled tracers are standard in glycolysis or TCA cycle mapping, they are distinctly suboptimal for porphyrin biosynthesis.

The Causality of Isotope Selection: Eight molecules of 5-ALA (each containing 5 carbons and 1 nitrogen) condense to form a single porphyrin ring. During the enzymatic progression from uroporphyrinogen III to protoporphyrin IX, multiple decarboxylation events occur, ejecting carbon atoms as CO₂. Tracing 13C through this pathway results in highly complex isotopologue distributions due to variable carbon retention.

Conversely, the nitrogen atoms are strictly conserved within the pyrrole rings. During the condensation of four porphobilinogen (PBG) molecules into hydroxymethylbilane, four nitrogen atoms are released as ammonia, while exactly four are retained to form the tetrapyrrole macrocycle[4]. Therefore, fully labeled 15N-5-ALA yields a mathematically predictable M+4 mass shift for intact porphyrins, providing an exceptionally clean signal-to-noise ratio and eliminating the spectral convolution seen with carbon tracers.

Pathway Architecture: From 5-ALA to Heme

The heme biosynthesis pathway is highly compartmentalized, requiring intermediate metabolites to shuttle between the cytosol and the mitochondria. Understanding this spatial distribution is essential for designing targeted extraction protocols.

Pathway ALA 15N-5-ALA (Cytosol) PBG 15N-Porphobilinogen (PBG) ALA->PBG ALAD HMB 15N-Hydroxymethylbilane (HMB) PBG->HMB HMBS URO 15N-Uroporphyrinogen III HMB->URO UROS COPRO 15N-Coproporphyrinogen III URO->COPRO UROD PROTOgen 15N-Protoporphyrinogen IX (Mitochondria) COPRO->PROTOgen CPOX (Mitochondrial Import) PPIX 15N-Protoporphyrin IX (PpIX) PROTOgen->PPIX PPOX HEME 15N-Heme PPIX->HEME FECH (+Fe2+)

Metabolic conversion of 15N-5-ALA to 15N-Heme across cytosolic and mitochondrial compartments.

As illustrated, exogenously administered 5-ALA is converted to coproporphyrinogen III in the cytosol. It is then actively imported into the mitochondria (often via the ABCB6 transporter) where it is oxidized to PpIX[5]. Finally, Ferrochelatase (FECH) catalyzes the insertion of ferrous iron into PpIX to generate heme[6].

Experimental Methodology & Protocol Design

To ensure data integrity, the following protocol is designed as a self-validating system . Every step includes internal controls to account for variable extraction efficiencies, natural isotopic interference, and spontaneous chemical artifacts.

Workflow A 1. Isotope Dosing (15N-5-ALA) B 2. Metabolic Quenching A->B C 3. Acidic Organic Extraction B->C D 4. LC-HRMS Acquisition C->D E 5. M+4 Flux Quantification D->E

End-to-end experimental workflow for 15N-5-ALA metabolic tracking and LC-HRMS quantification.

Phase 1: Cell Culture & Isotopic Dosing
  • Procedure: Cultured cells (e.g., U-87 glioblastoma cells) are transitioned to serum-free media 12 hours prior to dosing. Cells are then incubated with 1 mM 15N-5-ALA for 4 to 24 hours depending on the target metabolite.

  • Causality & Validation: Fetal bovine serum contains exogenous unlabeled heme and porphyrins that confound flux calculations. Serum starvation ensures the pathway relies entirely on the provided tracer. Self-Validation: The experiment must include a parallel control cohort dosed with unlabeled 5-ALA. This establishes the natural isotopic abundance baseline (M+0), allowing for the precise mathematical subtraction of natural heavy isotopes (like naturally occurring 13C) when calculating the true 15N fractional enrichment.

Phase 2: Metabolic Quenching & Porphyrin Extraction
  • Procedure: Metabolism is rapidly quenched by washing cells with ice-cold PBS, followed by immediate lysis in a pre-chilled extraction buffer of Acetone/Concentrated HCl/Water (80:5:15, v/v/v)[6].

  • Causality & Validation: Porphyrins are highly hydrophobic and readily chelate trace metals found in glass or standard biological buffers. The organic solvent (acetone) precipitates proteins, while the strong acid (HCl) protonates the inner pyrrole nitrogens. This protonation drastically increases solubility and prevents spontaneous, non-enzymatic metallation during sample handling. Self-Validation: Prior to homogenization, samples are spiked with a known concentration of an unnatural porphyrin (e.g., Mesoporphyrin IX). Post-extraction recovery of this internal standard validates the extraction efficiency and normalizes LC-MS/MS injection variations.

Phase 3: LC-HRMS Analytical Framework
  • Procedure: Extracts are analyzed using Reversed-Phase Liquid Chromatography (RP-LC) coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) operating in positive electrospray ionization (ESI+) mode.

  • Causality & Validation: HRMS provides sub-ppm mass accuracy, which is strictly required to distinguish the 15N mass shift (1.0000 Da per neutron) from natural 13C isotopic interference (1.0034 Da). Self-Validation: The system monitors the M+4 isotopologue transition for PpIX and Heme. The presence of intermediate M+1, M+2, or M+3 states indicates either incomplete labeling of the precursor pool or a dilution effect from endogenous unlabeled 5-ALA synthesis, acting as an internal quality control for tracer penetrance.

Quantitative Isotopic Flux Data

The tracking of 15N through the pathway results in specific, predictable mass shifts. The table below outlines the theoretical isotopologues generated when the pathway is fully saturated with 15N-5-ALA.

Table 1: Metabolite Mass Shifts in 15N-5-ALA Flux Analysis
Target MetaboliteUnlabeled Formula15N-IsotopologueTheoretical Mass Shift (Δm/z)Cellular Compartment
5-Aminolevulinic Acid C5H9NO3[15N1]-5-ALA+1.00Cytosol
Porphobilinogen (PBG) C10H14N2O4[15N2]-PBG+2.00Cytosol
Coproporphyrinogen III C36H44N4O8[15N4]-Copro III+4.00Cytosol → Mitochondria
Protoporphyrin IX (PpIX) C34H34N4O4[15N4]-PpIX+4.00Mitochondria
Heme b C34H32FeN4O4[15N4]-Heme+4.00Mitochondria

Note: 8 molecules of 5-ALA condense to form 4 PBG molecules. Deamination during hydroxymethylbilane formation releases 4 nitrogen atoms, resulting in exactly 4 conserved 15N atoms in the final tetrapyrrole macrocycle.

Conclusion & Translational Impact

Mapping the 5-ALA metabolic pathway with 15N stable isotopes provides unparalleled resolution into cellular bioenergetics and porphyrin dysregulation. This methodology is particularly critical in oncology. For instance, hypoxia in solid tumors is known to decrease the efficacy of ALA-based therapies by altering oxygen-dependent enzymes (like CPOX and PPOX), leading to the premature excretion of intermediates like coproporphyrinogen III rather than the accumulation of fluorescent PpIX[7]. By utilizing the self-validating 15N-flux protocols outlined in this guide, researchers can accurately quantify these metabolic bottlenecks, paving the way for optimized photodynamic therapies and next-generation fluorescence-guided surgical interventions.

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Foundational

Mechanistic Pathways of 5-Amino-15N-Levulinic Acid Hydrochloride: From Metabolic Tracing to Isotope-Targeted Proton Therapy (iPDT)

Executive Summary 5-Amino-15N-levulinic acid hydrochloride (5-ALA-15N HCl) represents a critical intersection between metabolic biochemistry and advanced nuclear medicine. By replacing the standard nitrogen-14 ( 14N ) at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-15N-levulinic acid hydrochloride (5-ALA-15N HCl) represents a critical intersection between metabolic biochemistry and advanced nuclear medicine. By replacing the standard nitrogen-14 ( 14N ) atom with the stable heavy isotope nitrogen-15 ( 15N ), researchers have engineered a molecule that acts simultaneously as an absolute quantitative tracer for mass spectrometry/NMR and as a highly specific target for resonance nuclear reactions. This whitepaper dissects the biochemical accumulation of 5-ALA-15N, its analytical utility, and its vanguard application in Isotope-targeted Proton Therapy (iPDT).

Biochemical Mechanism: The Prodrug to Porphyrin Pathway

5-ALA is the universal, rate-limiting precursor in the biosynthesis of tetrapyrroles, including heme[1]. When administered exogenously, 5-ALA-15N HCl bypasses the natural feedback inhibition of ALA synthase (ALAS), forcing the cellular machinery into overdrive.

In malignant tissues, two distinct phenotypic anomalies drive the accumulation of the downstream metabolite, 15N -Protoporphyrin IX ( 15N -PpIX):

  • Transporter Upregulation: Cancer cells overexpress peptide transporters (PEPT1 and PEPT2), leading to rapid, unregulated influx of exogenous 5-ALA-15N[2].

  • Enzymatic Bottleneck: Malignant cells typically exhibit downregulated ferrochelatase (FECH) activity—the enzyme responsible for inserting an iron ( Fe2+ ) ion into the PpIX ring to form heme[2]. Consequently, the pathway stalls, and massive amounts of 15N -PpIX accumulate within the mitochondria and cytoplasm.

G cluster_ext Extracellular Space cluster_cyto Cytoplasm (Cancer Cell) cluster_mito Mitochondria ALA 5-ALA-15N HCl PEPT PEPT1/2 Transporters ALA->PEPT Influx PBG 15N-Porphobilinogen (PBG) PEPT->PBG ALAD enzyme CPG 15N-Coproporphyrinogen III PBG->CPG Multi-step enzymatic PPIX 15N-Protoporphyrin IX (Accumulates) CPG->PPIX CPOX / PPOX PPIX->PPIX Accumulation due to low FECH FECH Ferrochelatase (FECH) (Downregulated) PPIX->FECH Fe2+ addition HEME 15N-Heme (Reduced Output) FECH->HEME

Fig 1: Heme biosynthesis pathway demonstrating the accumulation of 15N-PpIX in cancer cells.

Analytical Utility: 15N as a Metabolic Tracer

Before its therapeutic potential is realized, 5-ALA-15N HCl serves as an elite internal standard for metabolic flux analysis[1]. Because 15N has a nuclear spin of I=1/2 , it yields sharp, highly resolved NMR spectra, unlike the broad quadrupolar signals of endogenous 14N ( I=1 )[3].

In Liquid Chromatography-Mass Spectrometry (LC-MS), the incorporation of the isotope allows researchers to track the exact origin of tetrapyrrole nitrogens. Because four molecules of 5-ALA condense to form one molecule of PpIX, the fully synthesized 15N -PpIX exhibits a precise +4 Da mass shift.

Quantitative Data Summary: 14N vs. 15N 5-ALA
Physicochemical PropertyStandard 14N-5-ALAIsotope-Labeled 15N-5-ALA
Molecular Weight (HCl salt) 167.59 g/mol 168.59 g/mol
Isotopic Purity ~99.6% ( 14N )>98% ( 15N enriched)
NMR Detectability Broad, quadrupolar ( I=1 )Sharp, spin I=1/2 ( 15N NMR)
PpIX Mass Spectrometry Shift Base mass ( m/z 563.3) M+4 shift ( m/z 567.3)
Proton Beam Interaction Minimal nuclear reactionResonance reaction: 15N(p,α)12C

The Therapeutic Frontier: Isotope-Targeted Proton Therapy (iPDT)

Traditional Photodynamic Therapy (PDT) relies on photon irradiation to excite accumulated PpIX, generating Reactive Oxygen Species (ROS) to induce apoptosis. However, PDT is severely limited by the poor tissue penetration of light.

Isotope-targeted Proton Therapy (iPDT) represents a paradigm shift[4]. By utilizing a proton beam instead of light, iPDT achieves deep tissue penetration. When the proton beam strikes the accumulated 15N -PpIX, a highly specific resonance nuclear reaction occurs: 15N(p,α)12C [5].

This reaction shatters the 15N nucleus, releasing a high-energy alpha ( α ) particle and a Carbon-12 nucleus. Alpha particles possess extremely high Linear Energy Transfer (LET). They deposit massive destructive energy over a microscopic range (<100 µm), causing unrepairable double-strand DNA breaks and destroying the mitochondria from the inside out, while completely sparing adjacent healthy cells that lack 15N -PpIX accumulation.

iPDT Proton Proton Beam (p+) Reaction Resonance Nuclear Reaction 15N(p, α)12C Proton->Reaction Target 15N-PpIX in Cancer Cell Target->Reaction Alpha Alpha Particle (α) High LET Reaction->Alpha Carbon Carbon-12 (12C) Reaction->Carbon Damage Mitochondrial Destruction & DNA Double-Strand Breaks Alpha->Damage Localized Energy Deposition

Fig 2: Mechanism of iPDT: Proton beam triggers a resonance nuclear reaction in 15N-PpIX.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: LC-MS/MS Metabolic Flux Analysis of 15N-PpIX

Causality: Serum-free media is strictly mandated during incubation to eliminate exogenous heme present in fetal bovine serum (FBS), which would prematurely trigger ALAS feedback inhibition and suppress de novo 15N -PpIX synthesis.

  • Cell Culture: Seed human glioma cells (e.g., U87) at 1×106 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Dosing: Wash cells with PBS. Add 1 mM 5-ALA-15N HCl dissolved in serum-free DMEM. Incubate in the dark at 37°C for 4 hours.

  • Extraction: Lyse cells using 0.1 M NaOH and 1% SDS. Extract intracellular porphyrins using an ethyl acetate/acetic acid mixture (4:1 v/v). Centrifuge at 10,000 x g for 10 minutes and collect the organic phase.

  • LC-MS/MS Analysis: Evaporate the solvent and reconstitute in mobile phase (acetonitrile/water). Run on a C18 column coupled to a triple quadrupole mass spectrometer in positive ion mode.

  • Self-Validation Check: Standard 14N -PpIX appears at m/z 563.3. The protocol validates itself if the primary peak shifts exactly to m/z 567.3 ( M+4 ). This confirms that all four pyrrole nitrogens originated exclusively from the exogenous 5-ALA-15N, ruling out isotopic scrambling.

Protocol B: In Vitro Isotope-Targeted Proton Therapy (iPDT) Assay

Causality: The Bragg peak of the proton beam must be precisely calibrated to align with the cell monolayer. This ensures the maximum proton interaction cross-section occurs directly with the intracellular 15N atoms, rather than depositing energy uselessly in the culture media.

  • Preparation: Seed target cancer cells in specialized thin-bottom irradiation flasks. Treat the experimental group with 1 mM 5-ALA-15N HCl and the control group with 1 mM standard 5-ALA ( 14N ) for 4 hours.

  • Dosimetry & Irradiation: Position the flasks in the proton beamline. Use energy degraders to adjust the proton beam (e.g., ~80 MeV) so the Bragg peak perfectly intersects the cell layer. Deliver a physical dose of 2 Gy.

  • Viability Assay: Post-irradiation, incubate cells for 24 hours. Perform an Annexin V/PI flow cytometry assay to quantify apoptosis.

  • Self-Validation Check: The system validates the nuclear reaction through a differential survival metric. Since both groups received identical proton dosimetry, if the 15N -5-ALA treated cells exhibit a statistically significant increase in mortality (>30%) compared to the 14N -5-ALA control, the excess cytotoxicity is definitively attributed to the high-LET alpha particles generated by the 15N(p,α)12C resonance reaction.

Conclusion

5-Amino-15N-levulinic acid hydrochloride transcends its role as a simple biochemical precursor. By leveraging the unique nuclear properties of the 15N isotope, it enables flawless metabolic tracking via mass spectrometry and opens the door to iPDT—a revolutionary therapeutic modality that combines the biochemical selectivity of prodrug accumulation with the devastating, localized physical power of resonance nuclear reactions.

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Exploratory

Precision Isotopic Tracing of Tetrapyrrole Biosynthesis in Bacteria Using 15N-5-Aminolevulinic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary 5-Aminolevulinic acid (5-ALA) is the universal and committed precursor for all tetrapyrrole compounds, including heme, chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Aminolevulinic acid (5-ALA) is the universal and committed precursor for all tetrapyrrole compounds, including heme, chlorophyll, and vitamin B12[1]. In metabolic engineering and drug development, tracing the flux of porphyrin biosynthesis is critical for optimizing microbial cell factories and developing photosensitizers for photodynamic therapy (PDT). This whitepaper details the mechanistic rationale, experimental design, and analytical execution of stable isotope tracing in bacterial cultures using 15N-labeled 5-ALA. By leveraging 15N-5-ALA, researchers can achieve precise, non-radioactive tracking of nitrogen atoms through the porphyrinogenic cascade, avoiding the isotopic scrambling often associated with carbon-13 labeling.

Mechanistic Foundation of 15N-5-ALA Tracing

In bacterial systems, de novo 5-ALA synthesis occurs via two distinct evolutionary routes: the C5 pathway (found in Escherichia coli and most bacteria) which utilizes glutamate, and the C4 pathway (found in α -proteobacteria like Rhodobacter sphaeroides) which condenses glycine and succinyl-CoA via ALA synthase (ALAS)[2][3]. Because these upstream steps are tightly regulated by heme feedback inhibition, supplying exogenous 15N-5-ALA allows researchers to bypass these bottlenecks and directly saturate the downstream tetrapyrrole pathway[4].

Stable isotope tracing with 15N is highly preferred in porphyrin research. Unlike radioisotopes, stable isotopes do not cause cellular toxicity or require specialized containment[5]. Furthermore, 15N is incorporated exclusively at the desired amino position of 5-ALA, completely avoiding the complex isotopic scrambling that occurs when using 13C-labeled carbon sources in the TCA cycle[6].

The Fate of 15N in Porphyrinogenesis

Understanding the stoichiometry of nitrogen retention is critical for mass spectrometry (MS) interpretation:

  • Condensation: The enzyme ALA dehydratase (HemB) condenses two molecules of 15N-5-ALA to form one molecule of Porphobilinogen (PBG). Both the pyrrole ring nitrogen and the aminomethyl nitrogen of PBG are 15N-labeled.

  • Deamination & Cyclization: PBG deaminase (HemC) polymerizes four PBG molecules into the linear tetrapyrrole Hydroxymethylbilane (HMB). During this step, the four aminomethyl nitrogens are cleaved and released as 15NH 3​ .

  • Macrocycle Formation: The remaining four pyrrole nitrogens—all 15N isotopes—are retained in the core of the macrocycle as it is cyclized by HemD into Uroporphyrinogen III.

Consequently, every fully synthesized downstream porphyrin (including Protoporphyrin IX and Heme) will contain exactly four 15N atoms, resulting in a distinct +4 Da mass shift.

Biosynthesis ALA 5-ALA (15N) [1x 15N] PBG Porphobilinogen [2x 15N] ALA->PBG HemB (Condenses 2 ALA) HMB Hydroxymethylbilane [4x 15N] PBG->HMB HemC (Condenses 4 PBG) Releases 4x 15NH3 URO Uroporphyrinogen III [4x 15N] HMB->URO HemD (Cyclization) PROTO Protoporphyrin IX [4x 15N] URO->PROTO HemE / HemF / HemG HEME Heme b [4x 15N] PROTO->HEME HemH (Fe2+ insertion)

Caption: Tetrapyrrole biosynthesis pathway illustrating 15N retention from 5-ALA to Heme.

Experimental Design & Causality

A robust isotopic tracing experiment must be a self-validating system. Every step in the protocol is designed to eliminate background noise and preserve the integrity of transient metabolic intermediates.

  • Media Selection: Complex media (like LB) contain unlabeled amino acids and peptides that can alter the intracellular nitrogen pool. Using defined minimal media (e.g., M9) ensures that the exogenous 15N-5-ALA is the primary driver of the porphyrin flux.

  • Rapid Quenching: Intermediates like Hydroxymethylbilane are highly unstable and will spontaneously cyclize into the non-physiological Uroporphyrinogen I if not rapidly quenched. Cold solvent extraction halts enzymatic activity instantly.

  • Acidic Extraction: Porphyrins are hydrophobic and prone to aggregation. Using an acidic organic solvent (e.g., Acetone:HCl) keeps the carboxylic acid side chains protonated, enhancing solubility and preventing metal-ion chelation artifacts during extraction.

Step-by-Step Methodology

The following protocol outlines the optimal workflow for tracing 15N-5-ALA in Escherichia coli or Rhodobacter cultures.

Step 1: Pre-culture and Adaptation Inoculate the bacterial strain into 5 mL of M9 minimal medium supplemented with an appropriate carbon source (e.g., 0.4% glucose). Grow overnight at 37°C (for E. coli) or 30°C (for Rhodobacter) to adapt the metabolism to minimal nutrient conditions.

Step 2: 15N-5-ALA Spiking Subculture the adapted bacteria into 50 mL of fresh M9 medium at an initial OD 600​ of 0.05. Incubate until the culture reaches the mid-logarithmic growth phase (OD 600​ ~ 0.4 - 0.6). Spike the culture with 15N-5-ALA hydrochloride ( 99 atom % 15N) to a final concentration of 1 mM.

Step 3: Incubation and Rapid Quenching Incubate the spiked culture for an additional 4 to 6 hours to allow for isotopic incorporation. Harvest 10 mL of the culture and immediately plunge it into a pre-chilled (-80°C) methanol bath to rapidly quench metabolism. Centrifuge at 5,000 × g for 10 minutes at 4°C to pellet the biomass.

Step 4: Porphyrin Extraction Resuspend the cell pellet in 1 mL of an Acetone:0.1 M HCl (80:20, v/v) extraction buffer. Vortex vigorously for 5 minutes, followed by sonication in an ice bath for 10 minutes to ensure complete cell lysis. Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins and cellular debris. Collect the porphyrin-rich supernatant.

Step 5: LC-MS/MS Quantification Filter the supernatant through a 0.22 μ m PTFE syringe filter. Inject the sample into a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap) equipped with a C18 reverse-phase column. Utilize a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the porphyrin intermediates.

Workflow S1 1. Minimal Media Cultivation S2 2. Spike 15N-5-ALA (Mid-Log Phase) S1->S2 S3 3. Harvest & Lysis (Rapid Quench) S2->S3 S4 4. Solvent Extraction S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Caption: Experimental workflow for 15N-5-ALA isotopic tracing in bacterial cultures.

Quantitative Data Interpretation

High-resolution mass spectrometry allows for the precise differentiation of the isotopic envelope. Because the natural abundance of 13C will create minor M+1 and M+2 peaks, the distinct +4 m/z shift provided by the four 15N atoms serves as a definitive biomarker of de novo synthesis from the spiked 5-ALA.

Table 1: Expected Monoisotopic Mass Shifts for 15N-Labeled Tetrapyrrole Intermediates

MetaboliteUnlabeled FormulaUnlabeled Mass (m/z)15N-Labeled Formula15N-Labeled Mass (m/z)Mass Shift ( Δ m/z)
5-Aminolevulinic Acid C 5​ H 9​ NO 3​ 131.06C 5​ H 9​ ( 15 N)O 3​ 132.05+1
Porphobilinogen (PBG) C 10​ H 14​ N 2​ O 4​ 226.09C 10​ H 14​ ( 15 N) 2​ O 4​ 228.09+2
Uroporphyrinogen III C 40​ H 44​ N 4​ O 16​ 836.27C 40​ H 44​ ( 15 N) 4​ O 16​ 840.26+4
Coproporphyrinogen III C 36​ H 44​ N 4​ O 8​ 660.32C 36​ H 44​ ( 15 N) 4​ O 8​ 664.30+4
Protoporphyrin IX C 34​ H 34​ N 4​ O 4​ 562.25C 34​ H 34​ ( 15 N) 4​ O 4​ 566.25+4
Heme b C 34​ H 32​ FeN 4​ O 4​ 616.17C 34​ H 32​ Fe( 15 N) 4​ O 4​ 620.17+4

(Note: Masses represent the theoretical monoisotopic[M+H]+ or [M]+ ions depending on the ionization state).

Applications in Biotechnology & Drug Development

The precision offered by 15N-5-ALA tracing extends far beyond basic microbiology. In the biopharmaceutical sector, this methodology is utilized for:

  • Metabolic Engineering of Heme Production: With the rise of alternative proteins and artificial meat, engineered E. coli strains are being developed for high-titer de novo heme biosynthesis. Isotopic tracing identifies rate-limiting steps (e.g., HemB or HemF bottlenecks) by quantifying the accumulation of 15N-labeled intermediates[2].

  • Photodynamic Therapy (PDT): 5-ALA is a clinically approved bioprecursor that induces the accumulation of Protoporphyrin IX (PpIX), a potent photosensitizer used in oncology. Tracing the conversion kinetics of 5-ALA to PpIX in pathogenic bacteria aids in the development of antimicrobial PDT protocols[7].

  • Enzymatic Mechanism Elucidation: Advanced structural biology techniques, such as photo-CIDNP NMR, rely on 15N and 13C labeled porphyrins to elucidate the electronic ground states of bacterial photosynthetic reaction centers and radical SAM enzymes[8].

References
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  • Title: aminolevulinic acid 5-ala: Topics by Science.

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Foundational

pharmacokinetics of 15N-labeled 5-aminolevulinic acid in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of ¹⁵N-Labeled 5-Aminolevulinic Acid Abstract 5-Aminolevulinic acid (5-ALA) is a natural metabolic precursor to the potent photosensitizer Protoporphyrin IX (Pp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of ¹⁵N-Labeled 5-Aminolevulinic Acid

Abstract

5-Aminolevulinic acid (5-ALA) is a natural metabolic precursor to the potent photosensitizer Protoporphyrin IX (PpIX). Its exogenous administration leads to the selective accumulation of PpIX in neoplastic tissues, a phenomenon widely exploited for fluorescence-guided surgery and photodynamic therapy.[1][2] Understanding the precise absorption, distribution, metabolism, and excretion (ADME) of 5-ALA is paramount for optimizing these clinical applications. The use of stable isotope labeling, specifically with ¹⁵N, offers a powerful and safe methodology for elucidating the complete pharmacokinetic profile of 5-ALA and its downstream metabolites without the confounding variables of fluorescence-based measurements or the safety concerns of radioisotopes.[3][4] This guide provides a comprehensive overview of the principles, experimental design, analytical methodologies, and data interpretation for in vivo pharmacokinetic studies of ¹⁵N-labeled 5-ALA.

The Biochemical Foundation: 5-ALA and the Heme Synthesis Pathway

5-Aminolevulinic acid is the first committed intermediate in the tetrapyrrole biosynthesis pathway, which produces essential compounds like heme, chlorophyll, and vitamin B12.[5][6] In mammalian cells, this pathway begins in the mitochondria with the condensation of glycine and succinyl-CoA, catalyzed by ALA synthase (ALAS).[7][8] The resulting 5-ALA is then transported to the cytosol for a series of enzymatic reactions, ultimately forming coproporphyrinogen III. This intermediate is transported back into the mitochondria where it is converted into Protoporphyrin IX (PpIX). The final step is the insertion of ferrous iron (Fe²⁺) into PpIX by the enzyme ferrochelatase (FECH) to form heme.[8][9]

The utility of exogenous 5-ALA in oncology stems from a metabolic bottleneck in cancer cells. Many tumor types exhibit lower FECH activity compared to normal cells.[1][10] When an excess of 5-ALA is supplied, it bypasses the rate-limiting ALAS step, leading to a massive buildup of the highly fluorescent PpIX specifically within these malignant cells.[11][12] This selective accumulation allows surgeons to visualize tumors, which glow red when illuminated with blue-violet light.[1][13]

Diagram: The Heme Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the conversion of 5-ALA to heme, highlighting the cellular compartments and the critical accumulation of PpIX.

Heme_Synthesis_Pathway Gly_SuccCoA Glycine + Succinyl-CoA ALA_S ALAS Gly_SuccCoA->ALA_S n5ALA 5-ALA ALA_S->n5ALA n5ALA_cyto 5-ALA n5ALA->n5ALA_cyto Transport PBG Porphobilinogen (PBG) UPGIII Uroporphyrinogen III PBG->UPGIII PBGD / UROS CPGIII Coproporphyrinogen III UPGIII->CPGIII UROD CPGIII_mito Coproporphyrinogen III CPGIII->CPGIII_mito Transport n5ALA_cyto->PBG ALAD PpIX Protoporphyrin IX (PpIX) (Fluorescent) FECH Ferrochelatase (FECH) (Low activity in tumors) PpIX->FECH Heme Heme FECH->Heme CPGIII_mito->PpIX CPOX / PPOX

Caption: The Heme Biosynthesis Pathway initiated by 5-ALA.

Rationale for ¹⁵N-Labeling in Pharmacokinetic Analysis

While measuring PpIX fluorescence is excellent for visualizing tumors, it is an indirect and semi-quantitative method for assessing the pharmacokinetics of the parent drug, 5-ALA.[14][15] To build a robust pharmacokinetic model, one must directly and accurately quantify the concentration of the administered compound and its key metabolites over time. Stable isotope labeling is the gold standard for this purpose.[16]

Why ¹⁵N?

  • Safety: ¹⁵N is a non-radioactive, stable isotope of nitrogen.[3] This makes ¹⁵N-labeled 5-ALA exceptionally safe for in vivo studies in both preclinical models and human subjects, posing no radiological risk. The compound's toxicology is identical to that of its unlabeled counterpart.[3]

  • Specificity: Mass spectrometry can easily distinguish between the endogenous (¹⁴N) and exogenous (¹⁵N) pools of 5-ALA and its metabolites.[4] This allows for precise tracking of the administered dose, eliminating background interference from the body's own production of these molecules.

  • Comprehensive Analysis: Unlike fluorescence, which only detects PpIX, ¹⁵N labeling allows for the simultaneous quantification of the parent drug (¹⁵N-5-ALA), its fluorescent metabolite (¹⁵N-PpIX), and potentially other nitrogen-containing downstream products in various biological matrices (plasma, urine, tissues).[17]

  • Absolute Quantification: When used in conjunction with a ¹³C,¹⁵N-labeled internal standard, this method provides the most accurate and precise absolute quantification of analyte concentrations, which is essential for rigorous pharmacokinetic modeling.[16][18]

Analytical Methodology: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying ¹⁵N-labeled compounds in complex biological samples.[19]

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances like proteins and lipids.

Protocol: Protein Precipitation Extraction from Plasma

  • Thaw Samples: Thaw plasma samples on ice.

  • Aliquot: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with 10 µL of a known concentration of the internal standard (e.g., ¹³C₅,¹⁵N-5-ALA). This corrects for variability in extraction efficiency and instrument response.[]

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (or methanol) to the plasma. This denatures and precipitates the majority of proteins.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. The precipitated proteins will form a pellet.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the ¹⁵N-5-ALA and its metabolites, to a new tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Causality Insight: The protein precipitation step is critical because proteins can clog the chromatography column and suppress the ionization of the target analytes in the mass spectrometer source. Acetonitrile is a common choice due to its efficiency in precipitating a wide range of plasma proteins.

LC-MS/MS Instrumentation and Parameters
  • Liquid Chromatography (LC): A reverse-phase column (e.g., C18) is typically used to separate 5-ALA and PpIX from other sample components. A gradient elution with water and an organic solvent (acetonitrile or methanol), both containing an acid like formic acid, is employed to resolve the analytes.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

    • Ionization: Electrospray Ionization (ESI) in positive mode is effective for these analytes.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. This provides exceptional selectivity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
¹⁵N-5-ALA133.1115.1Mass shift of +1 Da from unlabeled 5-ALA.
¹⁵N-PpIX564.3446.2Mass shift of +1 Da for each incorporated ¹⁵N. Assumes 4 ¹⁵N atoms incorporated.
¹³C₅,¹⁵N-5-ALA (IS)137.1119.1Internal Standard for ¹⁵N-5-ALA.[]

In Vivo Study Design and Pharmacokinetic Profiling

A well-designed in vivo study is crucial for generating high-quality pharmacokinetic data.

Diagram: In Vivo Pharmacokinetic Study Workflow

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Analytical Phase cluster_data_phase Data Analysis Phase acclimatize 1. Acclimatization (e.g., 1 week) dosing 2. Administration of ¹⁵N-5-ALA (Oral, IV, IP) acclimatize->dosing sampling 3. Serial Sampling (Blood, Urine, Feces) dosing->sampling termination 4. Euthanasia & Tissue Harvest (Tumor, Liver, Kidney, Brain) sampling->termination processing 5. Sample Processing (Plasma separation, Tissue homogenization) termination->processing extraction 6. Analyte Extraction (e.g., Protein Precipitation) processing->extraction analysis 7. LC-MS/MS Analysis extraction->analysis quant 8. Concentration Determination analysis->quant pk_model 9. Pharmacokinetic Modeling (NCA or Compartmental) quant->pk_model params 10. Parameter Calculation (Cmax, Tmax, AUC, t½) pk_model->params report 11. Interpretation & Reporting params->report

Caption: A typical workflow for an in vivo pharmacokinetic study of ¹⁵N-5-ALA.

Protocol: Murine Pharmacokinetic Study
  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous or orthotopic glioma models) to assess pharmacokinetics in relevant tissues.[14][21] A cohort of non-tumor-bearing mice should be included as a control.

  • Dosing: Administer ¹⁵N-5-ALA hydrochloride dissolved in a suitable vehicle (e.g., sterile saline) via the desired route (e.g., oral gavage, intravenous injection). A typical dose might be 20-60 mg/kg.[13][21]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration. A typical schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours. Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Immediately after collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Tissue Harvest: At the final time point (or in separate cohorts for each time point), euthanize the animals and harvest tissues of interest (e.g., tumor, adjacent normal brain, liver, kidney).[15] Rinse tissues, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C.

  • Tissue Homogenization: Prior to extraction, thaw tissues on ice and homogenize in a suitable buffer to create a uniform suspension for analysis.

Trustworthiness Insight: A sparse sampling design, where different subgroups of animals are used for different time points, can be employed to minimize the blood volume drawn from any single animal, adhering to ethical guidelines while still constructing a complete pharmacokinetic curve.

Pharmacokinetic Modeling and Data Interpretation

Once concentration-time data is obtained from the LC-MS/MS analysis, pharmacokinetic parameters are calculated to describe the drug's behavior in the body.

Non-Compartmental Analysis (NCA)

NCA is a model-independent method used to determine key pharmacokinetic parameters directly from the concentration-time data.

Key Parameters Derived from NCA:

  • Cₘₐₓ: The maximum observed plasma concentration of the drug.

  • Tₘₐₓ: The time at which Cₘₐₓ is observed.

  • AUC (Area Under the Curve): The total drug exposure over time. Calculated using the trapezoidal rule.

  • t₁/₂ (Half-life): The time required for the drug concentration to decrease by half during the elimination phase.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Compartmental Analysis

This method uses mathematical models (e.g., one-, two-, or multi-compartment models) to describe the movement of the drug between different "compartments" in the body. While more complex, it can provide deeper insights into the distribution and elimination processes. Computational frameworks can simulate the transport of 5-ALA through various body systems and its conversion to PpIX at the tumor site.[22]

Example Data Interpretation

The table below presents hypothetical pharmacokinetic data for ¹⁵N-5-ALA and its metabolite ¹⁵N-PpIX following a 20 mg/kg oral dose in a glioma-bearing mouse model.

Parameter¹⁵N-5-ALA (Plasma)¹⁵N-PpIX (Plasma)¹⁵N-PpIX (Tumor)
Tₘₐₓ (hours) 0.56.77.0
Cₘₐₓ 32 mg/L742 µg/L1500 ng/g tissue
AUC₀₋₂₄ (hr*µg/mL) 45.85.212.6
t₁/₂ (hours) 0.810.514.2

Data synthesized from literature values for illustrative purposes.[23]

Interpretation:

  • The rapid Tₘₐₓ and short half-life of ¹⁵N-5-ALA in plasma indicate fast absorption and rapid clearance of the parent drug.[10]

  • The Tₘₐₓ of ¹⁵N-PpIX is significantly delayed, reflecting the time required for metabolic conversion from 5-ALA.

  • The accumulation of ¹⁵N-PpIX is higher and more sustained in the tumor tissue compared to plasma, demonstrating the desired selective retention at the target site. This aligns with the principle of fluorescence-guided surgery, where a time window of several hours post-administration is recommended.[13][22]

Conclusion and Future Directions

The pharmacokinetic analysis of ¹⁵N-labeled 5-ALA provides an unparalleled level of detail into the in vivo fate of this important diagnostic and therapeutic agent. By leveraging the safety of stable isotopes and the precision of LC-MS/MS, researchers can build highly accurate models that directly inform clinical protocols. This data is critical for optimizing dosing regimens, understanding drug-drug interactions (e.g., with iron chelators that can enhance PpIX accumulation), and developing new derivatives of 5-ALA with improved pharmacokinetic profiles.[24][25] Future studies will likely focus on integrating these pharmacokinetic models with pharmacodynamic outcomes, directly linking drug exposure to the intensity and duration of tumor fluorescence and therapeutic response.

References

  • Ishikawa, T., et al. (2021). 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. International Journal of Molecular Sciences. [Link]

  • Akimoto, J., et al. (2002). Fluorescence imaging of 5-aminolevulinic acid-induced protoporphyrin IX in tissues and cells using confocal laser scanning microscopy. Journal of the Japan Society for Laser Surgery and Medicine. [Link]

  • Ferreira, G. C., & Gong, J. (1995). 5-Aminolevulinate synthase and the first step of heme biosynthesis. Journal of Bioenergetics and Biomembranes. [Link]

  • Khan, A. A., & Quigley, J. G. (2013). Heme and its role in the regulation of tumor cell proliferation. ResearchGate. [Link]

  • Stummer, W., et al. (2008). 5-aminolevulinic acid induced protoporphyrin IX fluorescence in high-grade glioma surgery. Swiss Medical Weekly. [Link]

  • Anghileri, E., et al. (2020). 5-Aminolevulinic Acid (5-ALA)-Induced Protoporphyrin IX Fluorescence by Glioma Cells—A Fluorescence Microscopy Clinical Study. Cancers. [Link]

  • Muzolf, M., et al. (2021). Heme synthesis pathway and mechanism of 5-aminolevulinic acid (5-ALA) fluorescence. ResearchGate. [Link]

  • Valdes, P. A., et al. (2024). 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review. Frontiers in Neuro-oncology and Neurosurgical Oncology. [Link]

  • Lara, F. A., et al. (2020). Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas. Frontiers in Oncology. [Link]

  • Sroka, R., et al. (1995). Pharmacokinetics of endogenous porphyrins induced by 5-aminolevulinic acid as observed by means of laser-induced fluorescence from several organs of tumor-bearing mice. SPIE Digital Library. [Link]

  • Pichia pastoris. (n.d.). Scheme of the heme biosynthesis pathway. ResearchGate. [Link]

  • van der Veen, N., et al. (1994). Pharmacokinetics of 5-aminolevulinic-acid-induced porphyrins in tumour-bearing mice. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Gaca, S. (2005). Pharmacokinetic studies on protoporphyrin IX induced by 5-aminolevulinic acid and its esters in a three-dimensional lung tumor mini-organ culture model. eDiss, LMU München. [Link]

  • Jusza, M., et al. (2024). On the Possibility of Using 5-Aminolevulinic Acid in the Light-Induced Destruction of Microorganisms. International Journal of Molecular Sciences. [Link]

  • Nakabayashi, R., et al. (2020). Metabolomics with 15N Labeling for Characterizing Missing Monoterpene Indole Alkaloids in Plants. Analytical Chemistry. [Link]

  • Sarma, A., et al. (2023). A Computational Framework for the Administration of 5-Aminovulinic Acid before Glioblastoma Surgery. bioRxiv. [Link]

  • Li, Y., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

  • Fritsch, C., et al. (1997). Pharmacokinetics of 5-aminolevulinic acid-induced protoporphyrin IX in skin and blood. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • ResearchGate. (n.d.). Atom-based labeling with 15N. ResearchGate. [Link]

  • van den Boogert, J., et al. (1997). Pharmacokinetic studies on 5-aminolevulinic acid-induced protoporphyrin IX accumulation in tumours and normal tissues. Cancer Letters. [Link]

  • Nanashima, A., & Abo, T. (2014). Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer. World Journal of Gastroenterology. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of 5-aminolevulinic acid (5-ALA) and mechanism of protoporphyrin IX (PpIX) accumulation in a viable cancer cell. ResearchGate. [Link]

  • Dalton, J. T., et al. (2002). Clinical pharmacokinetics of 5-aminolevulinic acid in healthy volunteers and patients at high risk for recurrent bladder cancer. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • de Bruijn, H. S., et al. (2001). In vivo pharmacokinetics of protoporphyrin IX accumulation following intracutaneous injection of 5-aminolevulinic acid. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Bunevicius, A., et al. (2021). Current and Future Applications of 5-Aminolevulinic Acid in Neurosurgical Oncology. Cancers. [Link]

  • Hagiya, Y., et al. (2021). In Vivo Study of the Efficacy and Safety of 5-Aminolevulinic Radiodynamic Therapy for Glioblastoma Fractionated Radiotherapy. Cancers. [Link]

  • Yano, H., et al. (2017). Deferoxamine may enhance 5-aminolevulinic acid-based fluorescence in glioma surgery. Translational Cancer Research. [Link]

  • Saha, S., et al. (2015). NMR-based metabolite studies with 15N amino acids. ACS Chemical Biology. [Link]

  • Nakabayashi, R., & Saito, K. (2017). Top-down Metabolomic Approaches for Nitrogen-Containing Metabolites. Analytical Chemistry. [Link]

  • Hadjipanayis, C. G., & Stummer, W. (2013). Current Applications of 5-ALA in Glioma Diagnostics and Therapy. IntechOpen. [Link]

  • Gaudin, M., et al. (2015). Robust Method for Investigating Nitrogen Metabolism of 15N Labeled Amino Acids Using AccQ.Tag Ultra Performance Liquid Chromatography-Photodiode Array-Electrospray Ionization-Mass Spectrometry: Application to a Parasitic Plant. ResearchGate. [Link]

  • Liu, Z., et al. (2022). Single-Cell Analysis of 5-ALA Intraoperative Labeling Specificity for Glioblastoma. bioRxiv. [Link]

  • Higashikawa, F., et al. (2025). Antifatigue Effects of 5-Aminolevulinic Acid Chronic Treatment on Mice. Nutrients. [Link]

  • Liu, Z., et al. (2022). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology. [Link]

  • Miller, H. C., et al. (2021). Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas. Cancers. [Link]

Sources

Protocols & Analytical Methods

Method

5-amino-15N-levulinic acid hcl protocol for NMR spectroscopy

Application Note & Protocol: High-Yield 15N-Heme Labeling via 5-Amino-15N-Levulinic Acid Hydrochloride for Advanced NMR Spectroscopy Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: High-Yield 15N-Heme Labeling via 5-Amino-15N-Levulinic Acid Hydrochloride for Advanced NMR Spectroscopy

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structural dynamics, ligand-binding modes, and redox states of hemoproteins. However, studying the heme prosthetic group directly is often hindered by the complexity of the protein background and the lack of NMR-active nuclei in native porphyrins.

By supplementing recombinant expression systems with 5-amino-15N-levulinic acid hydrochloride (5-ALA-15N HCl) , researchers can specifically isotopically label the four pyrrole nitrogens of the heme macrocycle. This application note provides a field-proven, self-validating protocol for the efficient incorporation of 15N into heme, detailing the mechanistic causality behind each experimental choice to ensure high-yield, high-fidelity NMR data acquisition.

Mechanistic Grounding: The Rationale for 5-ALA-15N

In native biological systems, heme biosynthesis begins with the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid (5-ALA), catalyzed by ALA synthase. This step is the primary bottleneck in porphyrin synthesis, as ALA synthase is strictly regulated by heme-mediated feedback inhibition[1].

By exogenously feeding 5-ALA-15N HCl to an Escherichia coli expression system, we achieve two critical objectives:

  • Bypassing Feedback Inhibition: Exogenous 5-ALA bypasses the highly regulated ALA synthase step, forcing the cellular machinery to overproduce porphyrins and seamlessly incorporate them into overexpressed recombinant apoproteins.

  • Absolute Isotopic Specificity: Because 5-ALA is the universal committed precursor to all tetrapyrroles, the 15N isotope is routed exclusively into the pyrrole rings of protoporphyrin IX. This prevents "isotope scrambling" (the unwanted spread of 15N to amino acid side chains), ensuring that the resulting 1H-15N HSQC NMR spectra only display signals originating from the heme center.

HemePathway ALA 5-Amino-15N-Levulinic Acid (Exogenous) PBG Porphobilinogen (Contains two 15N) ALA->PBG ALA Dehydratase (Condensation) URO Uroporphyrinogen III (Contains four 15N) PBG->URO PBG Deaminase & UROS PROTO Protoporphyrin IX (15N-labeled macrocycle) URO->PROTO Decarboxylases & Oxidases HEME 15N-Heme (Fe-Protoporphyrin IX) (NMR Active) PROTO->HEME Ferrochelatase (+ Fe2+)

Figure 1: Biosynthetic incorporation of exogenous 5-amino-15N-levulinic acid into the heme macrocycle.

Experimental Workflow & Methodology

The following protocol is optimized for E. coli BL21(DE3) strains. It is designed as a self-validating system: by monitoring culture color and utilizing specific control parameters, the user can verify successful heme incorporation prior to the costly NMR acquisition phase.

Workflow A Pre-Culture LB Media (37°C) B Media Exchange M9 Minimal Media A->B C Precursor Addition 15N-5-ALA & FeSO4 B->C D Induction IPTG (18°C, Dark) C->D E Purification IMAC / SEC D->E F NMR Acquisition 1H-15N HSQC E->F

Figure 2: Step-by-step workflow for 15N-heme protein expression and NMR sample preparation.

Phase 1: Strain Preparation & Pre-Culture
  • Transform E. coli BL21(DE3) with the expression plasmid encoding your target hemoprotein.

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 220 rpm.

Phase 2: Isotope Labeling & Expression

Causality Check: We utilize M9 minimal media to strictly control the nitrogen source. If uniform protein labeling is desired alongside heme labeling, use 15NH4Cl. If only the heme should be visible in NMR, use standard 14NH4Cl.

  • Media Inoculation: Centrifuge the overnight culture (4,000 × g, 10 min) and resuspend the pellet in 1 L of M9 minimal media. Incubate at 37°C until the OD600 reaches 0.6–0.8.

  • Precursor Supplementation: At OD600 = 0.6, add 0.5 mM 5-ALA-15N HCl [2] and 0.1 mM FeSO4 .

    • Expert Insight: 5-ALA drives porphyrin synthesis, but without sufficient iron, the final step catalyzed by ferrochelatase will fail, leading to the accumulation of metal-free protoporphyrin IX. Iron supplementation guarantees complete conversion to heme.

  • Induction & Photoprotection (Critical): Add 0.5 mM IPTG to induce protein expression. Immediately wrap the culture flasks entirely in aluminum foil.

    • Expert Insight: 5-ALA and its intermediate porphyrins are highly photosensitive[3]. Exposure to ambient laboratory light causes these intermediates to generate singlet oxygen and reactive oxygen species (ROS), leading to severe cellular toxicity and culture collapse.

  • Expression: Drop the temperature to 18°C and express for 18–24 hours. The cell pellet should appear distinctly red/brown, validating high heme incorporation.

Phase 3: Purification & NMR Sample Preparation
  • Harvest cells by centrifugation. Perform lysis, Immobilized Metal Affinity Chromatography (IMAC), and Size Exclusion Chromatography (SEC) under dim light conditions.

  • Buffer exchange the purified protein into an NMR-compatible buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, 50 mM NaCl, 10% D2O).

  • Concentrate the protein to 0.5 – 1.0 mM using a centrifugal filter unit.

Data Presentation & Quantitative Parameters

Table 1: Reagent Formulation for 15N-Heme Labeling (Per 1 Liter M9 Media)

ReagentConcentration / AmountPurpose / Causality
14NH4Cl (or 15NH4Cl)1.0 gPrimary nitrogen source for amino acid synthesis.
D-Glucose 4.0 gPrimary carbon source.
5-ALA-15N HCl 86.8 mg (approx. 0.5 mM)Specific precursor for 15N-pyrrole ring labeling[2].
FeSO4 · 7H2O 27.8 mg (approx. 0.1 mM)Prevents iron-starvation; ensures ferrochelatase activity.
Trace Elements 1 mL (1000x stock)Supports essential metalloenzyme functions.

Table 2: Expected NMR Behavior Based on Heme Redox State

Heme StateSpin StateExpected 15N Chemical Shift RangeNMR Line Shape
Fe(II) - CO bound Low-Spin Diamagnetic (S=0)130 – 160 ppmSharp, well-resolved peaks.
Fe(II) - O2 bound Low-Spin Diamagnetic (S=0)130 – 160 ppmSharp, well-resolved peaks.
Fe(III) - Resting High/Low-Spin ParamagneticHighly shifted (can exceed 200 ppm)Broadened due to Paramagnetic Relaxation Enhancement (PRE).

NMR Acquisition Strategies (Expert Insights)

When acquiring 1H-15N HSQC spectra of 15N-labeled heme, the oxidation state of the central iron atom dictates the experimental approach.

Ferric heme (Fe3+) is paramagnetic. The unpaired electrons cause severe Paramagnetic Relaxation Enhancement (PRE), which drastically shortens the T2 relaxation time of the nearby 15N nuclei, broadening their signals beyond detection in standard HSQC pulse sequences.

Self-Validating Protocol for Sharp Spectra: To achieve high-resolution, diamagnetic spectra, the heme must be reduced to the Ferrous (Fe2+) state and stabilized with a strong-field ligand.

  • Purge the NMR tube containing the sample with Argon gas to remove dissolved oxygen.

  • Add a 5-fold molar excess of sodium dithionite (Na2S2O4) to reduce Fe(III) to Fe(II).

  • Gently bubble Carbon Monoxide (CO) gas through the sample for 2 minutes (in a fume hood). The binding of CO creates a low-spin, diamagnetic Fe(II)-CO complex.

  • Acquire the 1H-15N HSQC. The four pyrrole nitrogens will now appear as sharp, distinct cross-peaks, allowing for precise probing of the heme microenvironment.

References

  • Aminolevulinic Acid Hydrochloride | PubChem National Institutes of Health (NIH). URL:[Link]

  • Microbial Synthesis of 5-Aminolevulinic Acid and Its Coproduction with Polyhydroxybutyrate ACS Synthetic Biology. URL:[Link]

Sources

Application

Unraveling Heme Biosynthesis Dynamics: Metabolic Flux Analysis Using 15N-Labeled 5-Aminolevulinic Acid

Biological Context & The Isotope Tracing Rationale 5-Aminolevulinic acid (5-ALA) is the universal, committed precursor for tetrapyrrole biosynthesis, leading to the production of heme, cobalamin, and chlorophyll. In mamm...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & The Isotope Tracing Rationale

5-Aminolevulinic acid (5-ALA) is the universal, committed precursor for tetrapyrrole biosynthesis, leading to the production of heme, cobalamin, and chlorophyll. In mammalian cells, exogenous administration of 5-ALA bypasses the rate-limiting feedback inhibition of 5-ALA synthase (ALAS). This biochemical bypass is heavily exploited in neuro-oncology for the fluorescence-guided resection (FGR) of high-grade gliomas, as malignant cells preferentially accumulate the highly fluorescent intermediate Protoporphyrin IX (PpIX)[1].

To understand the dynamic regulation, pathway bottlenecks, and pharmacokinetic distribution of these metabolites, researchers employ Metabolic Flux Analysis (MFA) . While 13C-labeled tracers are standard in glycolysis and TCA cycle flux analysis, 15N-labeled 5-ALA is the superior choice for porphyrin tracing.

The Causality Behind the Choice of 15N: The heme biosynthesis pathway involves multiple sequential decarboxylation events. For instance, uroporphyrinogen decarboxylase (UROD) removes four carboxyl groups (as CO2) to form coproporphyrinogen III. If 13C-labeled 5-ALA were used, these decarboxylation steps would result in the continuous loss of labeled carbons, creating a highly complex and shifting isotopologue distribution that is difficult to deconvolute. Conversely, the nitrogen atoms from 5-ALA are strictly conserved within the core pyrrole rings. By tracing 15N, researchers observe a predictable, step-wise mass shift: +1 Da for 5-ALA, +2 Da for Porphobilinogen (PBG), and a clean +4 Da (M+4) for all downstream tetrapyrroles (PpIX, Heme), allowing for highly accurate temporal resolution of pathway flux.

Pathway ALA 15N-5-ALA (1 Nitrogen) PBG Porphobilinogen (PBG) (2 Nitrogens) ALA->PBG ALAD (Condensation of 2 ALA) URO Uroporphyrinogen III (4 Nitrogens) PBG->URO HMBS & UROS (4 PBG) COPRO Coproporphyrinogen III (4 Nitrogens) URO->COPRO UROD (-4 CO2) PPIX Protoporphyrin IX (PpIX) (4 Nitrogens) COPRO->PPIX CPOX & PPOX HEME Heme (4 Nitrogens + Fe2+) PPIX->HEME FECH (+Fe2+)

Heme biosynthesis pathway highlighting nitrogen stoichiometry for 15N isotope tracing.

Analytical Challenges & Expert Solutions

Before executing the protocol, it is critical to address the inherent chemical instabilities of the heme biosynthesis intermediates to ensure the assay acts as a self-validating system:

  • Photobleaching & ROS Generation: PpIX is a potent photosensitizer. Exposure to ambient laboratory light during extraction causes rapid photobleaching and degradation via reactive oxygen species (ROS) generation[2]. Solution: All extraction and LC-MS/MS preparation steps must be performed under dim ambient light or using amber/aluminum-wrapped tubes.

  • Auto-Oxidation of Porphyrinogens: The true biological intermediates in the cytosol are porphyrinogens (e.g., coproporphyrinogen III). However, these reduced hexahydroporphyrins are highly unstable and rapidly auto-oxidize upon cell lysis. Solution: The extraction protocol utilizes acidic conditions and exposure to air to intentionally drive the complete oxidation of porphyrinogens to their stable porphyrin counterparts prior to LC-MS/MS analysis, ensuring reproducible quantification[3].

  • Matrix Effects on Polar Precursors: 5-ALA and PBG are highly polar and elute early on standard reversed-phase C18 columns, making them highly susceptible to ion suppression from cellular salts and matrix components. Solution: Utilizing silica-based Solid Phase Extraction (SPE) or specific gradient elution buffers mitigates these matrix interferences, drastically improving the Signal-to-Noise (S/N) ratio[4].

Step-by-Step Experimental Protocol

Phase 1: In Vitro Isotope Labeling
  • Cell Seeding: Seed target cells (e.g., U87 glioblastoma cells) in 6-well plates at 1×106 cells/well. Incubate overnight in standard media (e.g., DMEM + 10% FBS) at 37°C, 5% CO2.

  • Tracer Pulse: Wash cells twice with PBS. Replace media with custom formulation containing 1 mM 15N-labeled 5-ALA hydrochloride (isotopic purity 99%).

  • Time-Course Sampling: Harvest independent wells at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 hours) to capture the transient flux through intermediate pools.

Phase 2: Cold Quenching & Extraction (Strict Dim Light)
  • Metabolic Quenching: At each time point, rapidly aspirate the media and immediately add 1 mL of pre-chilled (-80°C) 80% Methanol / 20% LC-MS grade Water to halt all enzymatic activity.

  • Cell Lysis: Scrape the cells on dry ice and transfer the suspension to an amber microcentrifuge tube.

  • Porphyrin Extraction: Add 500 µL of cold Acetone/Acetonitrile/Formic Acid (50:40:10, v/v/v) to the lysate. The acidic environment aids in the dissolution of hydrophobic porphyrins and drives the oxidation of porphyrinogens to porphyrins[3].

  • Clarification: Vortex for 5 minutes at 4°C, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to amber LC-MS vials. (Optional: Spike in an orthogonal internal standard, such as 13C2-PBG, to control for injection volume variability)[5].

Phase 3: LC-MS/MS Acquisition

To accurately quantify the mass isotopologues, samples are analyzed using a High-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode[6].

  • Column: Reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B to re-equilibrate.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

Workflow Culture 1. In Vitro Culture (15N-5-ALA Pulse) Quench 2. Cold Quenching (Dark Conditions) Culture->Quench Extract 3. Extraction (Acidic Acetone) Quench->Extract LCMS 4. LC-MS/MS (MRM Mode) Extract->LCMS Flux 5. Flux Modeling (Isotopologue Dist.) LCMS->Flux

Step-by-step workflow for 15N-5-ALA metabolic flux analysis using LC-MS/MS.

Quantitative Data Presentation: MRM Transitions

The mass spectrometer must be programmed to monitor both the endogenous (unlabeled, M+0) metabolites and their fully 15N-labeled (M+X) isotopologues. The table below summarizes the optimized MRM transitions required for this flux analysis.

MetaboliteChemical FormulaUnlabeled Precursor Product m/z (M+0)Fully Labeled Isotopologue15N-Labeled Precursor Product m/zCollision Energy (eV)
5-ALA C5H9NO3132.1 114.115N1-ALA (M+1)133.1 115.114
Porphobilinogen (PBG) C10H14N2O4227.1 210.115N2-PBG (M+2)229.1 212.116
Coproporphyrin III C36H38N4O8655.3 596.315N4-Copro III (M+4)659.3 600.335
Protoporphyrin IX C34H34N4O4563.3 489.315N4-PpIX (M+4)567.3 493.340
Heme (Hemin) C34H32FeN4O4616.2 557.215N4-Heme (M+4)620.2 561.245

(Note: Transitions represent the [M+H]+ precursor ion to the primary fragment ion. PBG fragmentation typically involves the loss of ammonia, while porphyrin fragmentation involves the loss of a propionic acid side chain).

Data Processing & Flux Calculation

Once the raw peak areas for the M+0 and M+X isotopologues are extracted, the Fractional Enrichment (FE) for each metabolite at each time point is calculated to determine the metabolic flux:

FEmetabolite​=AreaM+0​+AreaM+X​AreaM+X​​×100

By plotting the FE over time, researchers can calculate the synthesis rate of PpIX and Heme. A rapid rise in 15N4-PpIX coupled with a delayed or absent rise in 15N4-Heme strongly indicates a bottleneck at the Ferrochelatase (FECH) enzyme—a hallmark metabolic phenotype of many aggressive gliomas that enables successful fluorescence-guided resections[1].

References

  • Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas. ResearchGate.1

  • Mass Spectrometric Analysis of the Photobleaching of Protoporphyrin IX Used in Photodynamic Diagnosis and Therapy of Cancer. PubMed.2

  • A new technique of quantifying protoporphyrin IX in microbial cells in seawater. Frontiers.3

  • Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following Removal of Ion Interferences by Silica Solid Phase Extraction. Biomedres.4

  • Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine. PubMed.5

  • Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC-MS/MS method. PubMed.6

Sources

Method

Application Note: Cell-Free Biosynthesis and Purification of 15N-Protoporphyrin IX from 15N-5-Aminolevulinic Acid

Introduction & Mechanistic Rationale Protoporphyrin IX (PPIX) is a critical tetrapyrrole macrocycle that serves as the universal precursor to essential prosthetic groups, including heme and chlorophyll[1][2]. The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Protoporphyrin IX (PPIX) is a critical tetrapyrrole macrocycle that serves as the universal precursor to essential prosthetic groups, including heme and chlorophyll[1][2]. The synthesis of highly pure, isotopically labeled 15N-PPIX is increasingly demanded for advanced biomolecular NMR studies of heme-binding proteins, ferroptosis mechanisms, and metalloenzyme dynamics[3][4].

Traditionally, porphyrin synthesis in living cells is hampered by complex metabolic regulation, slow enzymatic catalysis, and severe product toxicity[5]. To circumvent these bottlenecks, this protocol employs Cell-Free Metabolic Engineering (CFME) . By utilizing an E. coli crude extract enriched with the heme biosynthetic enzymes, we eliminate cell viability constraints, bypass the need for complex efflux pump engineering, and allow direct control over the reaction environment[5].

Furthermore, by utilizing 15N-5-Aminolevulinic acid (15N-5-ALA) as the starting substrate, we deliberately bypass the highly regulated first step of heme synthesis (the condensation of glycine and succinyl-CoA by ALA synthase), forcing the metabolic flux directly toward PPIX accumulation[1][6].

Stoichiometric Causality

The synthesis of one PPIX molecule requires eight molecules of 5-ALA[1]. During the initial condensation of 5-ALA into porphobilinogen (PBG) by ALA dehydratase (ALAD), both nitrogen atoms from the two precursors are retained. However, during the subsequent tetramerization of PBG into hydroxymethylbilane (HMB) by PBG deaminase (PBGD), the aminomethyl nitrogens are eliminated as ammonia[1]. Consequently, to achieve a fully 15N4-labeled PPIX macrocycle, the precursor 15N-5-ALA must be uniformly labeled, as exactly 50% of the initial nitrogen pool is enzymatically expelled as 15NH3.

Pathway ALA 15N-5-ALA (Precursor) PBG 15N-Porphobilinogen (PBG) ALA->PBG ALAD (Condensation) HMB 15N-Hydroxymethylbilane (HMB) PBG->HMB PBGD (Tetramerization) URO 15N-Uroporphyrinogen III HMB->URO UROS (Cyclization) COPRO 15N-Coproporphyrinogen III URO->COPRO UROD (Decarboxylation) PROTO 15N-Protoporphyrinogen IX COPRO->PROTO CPOX (Oxidation) PPIX 15N-Protoporphyrin IX (Target) PROTO->PPIX PPOX (Oxidation)

Enzymatic pathway converting 15N-5-ALA to 15N-PPIX.

Experimental Workflow & Self-Validating Design

To ensure a highly reproducible and trustworthy protocol, the workflow is designed as a self-validating system .

  • Light Restriction: Because PPIX is a potent photosensitizer that generates reactive oxygen species (ROS) upon light exposure[6][7], all incubations and extractions must be performed in strict darkness to prevent the degradation of both the product and the catalytic enzymes.

  • Aeration Control: The final two enzymatic steps (catalyzed by CPOX and PPOX) strictly require molecular oxygen to oxidize the porphyrinogen ring into the conjugated porphyrin macrocycle[1]. Thus, the cell-free reaction must be aerated (e.g., using baffled flasks and breathable membranes) despite being an in vitro system.

  • Parallel Control: A parallel reaction using 14N-5-ALA is run simultaneously. This allows for direct comparative mass spectrometry to validate the exact +4.00 Da mass shift, confirming 100% isotopic incorporation.

Workflow Step1 Extract Preparation (E. coli Lysate) Step2 Reaction Assembly (15N-5-ALA + Cofactors) Step1->Step2 Step3 Incubation (37°C, Dark, Aerated) Step2->Step3 Step4 Solvent Extraction (EtOAc / AcOH) Step3->Step4 Step5 HPLC Purification (C18 Column) Step4->Step5 Step6 Validation (LC-MS & NMR) Step5->Step6

Workflow for cell-free synthesis and purification of 15N-PPIX.

Step-by-Step Methodologies

Protocol 3.1: Preparation of Catalytic Cell-Free Extract
  • Cultivation: Grow E. coli BL21(DE3) cells (or a strain engineered to overexpress ALAD through PPOX) in 1 L of 2xYT medium at 37°C until OD600 reaches 3.0.

  • Harvest & Wash: Centrifuge at 5,000 × g for 15 minutes at 4°C. Wash the pellet twice with S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate).

  • Lysis: Resuspend the pellet in 1 mL of S30 buffer per gram of wet cell mass. Lyse the cells using a high-pressure homogenizer (e.g., French Press) at 15,000 psi for two passes.

  • Clarification: Ultracentrifuge the lysate at 30,000 × g for 30 minutes at 4°C to remove insoluble debris and membrane fractions[8]. Collect the supernatant (crude extract) and quantify total protein (target: ~10–15 mg/mL)[5].

Protocol 3.2: CFME Reaction Assembly
  • Master Mix Preparation: In a 250 mL baffled Erlenmeyer flask, combine the following to a final volume of 50 mL:

    • 15 mg/mL E. coli crude extract

    • 5 mM 15N-5-ALA (Isotope precursor)

    • 2.5 mM ATP (Energy source)

    • 1.25 mM Acetyl-CoA

    • 10 mM Pyridoxal 5'-phosphate (PLP)

    • 100 mM Tris-HCl buffer (pH 7.5)

  • Incubation: Seal the flask with a breathable rayon film to allow oxygen exchange. Wrap the entire flask tightly in aluminum foil to block ambient light.

  • Reaction: Incubate at 37°C with orbital shaking at 150 rpm for 16 hours.

Protocol 3.3: Extraction and HPLC Purification

Causality Note: The addition of glacial acetic acid lowers the pH, protonating the propionic acid side chains of PPIX. This neutralizes the deeply colored, hydrophobic solid[2], driving its partition into the ethyl acetate phase and away from the aqueous protein debris.

  • Quenching: Transfer the 50 mL reaction to a separatory funnel. Add 150 mL of an Ethyl Acetate / Glacial Acetic Acid mixture (3:1 v/v).

  • Phase Separation: Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate for 10 minutes. Collect the upper organic phase containing the 15N-PPIX.

  • Concentration: Evaporate the organic solvent under a gentle stream of nitrogen gas in the dark until a dry residue is formed.

  • HPLC Purification: Resuspend the residue in 2 mL of DMSO. Inject onto a Preparative C18 HPLC column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 40% B to 95% B over 30 minutes. 15N-PPIX typically elutes at ~85% B. Collect the intensely red-fluorescent fractions.

Quantitative Data & Quality Control Validation

To validate the trustworthiness of the synthesis, the purified product must be subjected to real-time fluorescence monitoring and high-resolution mass spectrometry. Coproporphyrin III (an intermediate) and PPIX have distinct spectral signatures[9]. The exact mass shift between the 14N control and the 15N product serves as the ultimate validation of isotopic purity.

Table 1: Quantitative Yields and Analytical Validation Metrics

Parameter14N-PPIX (Parallel Control)15N-PPIX (Target Product)Analytical Method
Precursor 14N-5-ALA15N-5-ALAN/A
Exact Mass [M+H]+ 563.26 m/z567.25 m/zESI-LC-MS
Mass Shift (Δ) Baseline+3.99 DaComparative MS
Fluorescence (Ex/Em) 405 nm / 632 nm405 nm / 632 nmSpectrofluorometry
Isotopic Purity N/A> 98%15N-NMR / MS
Typical Yield (CFME) 15 - 20 mg / L15 - 20 mg / LHPLC Peak Integration

References

  • Protoporphyrin IX. Wikipedia.[Link]

  • PPIX-binding Proteins Reveal Porphyrin Synthesis and Ferroptosis Link. ResearchGate.[Link]

  • In vitro study of biosynthesis of protoporphyrin IX induced by delta-aminolevulinic acid in normal and cancerous cells of the human cervix. PubMed.[Link]

  • Protoporphyrin IX Binds to Iron(II)-Loaded and to Zinc-Loaded Human Frataxin. PMC.[Link]

  • Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. MDPI.[Link]

  • Cell-Free Optimized Production of Protoporphyrin IX. bioRxiv.[Link]

  • A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. PLOS One.[Link]

  • Cell-free synthesis of 15N-labeled proteins for NMR studies. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 15N-labeled heme from 5-amino-15N-levulinic acid hcl

Welcome to the Technical Support Center for the biosynthesis and extraction of 15N-labeled heme from 5-amino-15N-levulinic acid HCl (15N-ALA). Designed for researchers and drug development professionals, this guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the biosynthesis and extraction of 15N-labeled heme from 5-amino-15N-levulinic acid HCl (15N-ALA). Designed for researchers and drug development professionals, this guide provides self-validating protocols, mechanistic troubleshooting, and yield optimization strategies to maximize isotopic purity and recovery.

Core Biosynthetic & Experimental Workflows

To successfully produce 15N-heme, we must bypass the endogenous 14N-ALA synthesis pathway while driving the exogenous 15N-ALA through the eight-step porphyrin biosynthesis cascade.

Pathway A Exogenous 15N-ALA (Supplementation) B Porphobilinogen (PBG) via HemB (ALAD) A->B Uptake & Condensation C Uroporphyrinogen III via HemC/HemD B->C D Coproporphyrinogen III via HemE (UROD) C->D E Protoporphyrinogen IX via HemF/HemN D->E F Protoporphyrin IX via HemG/HemY E->F G 15N-Heme via HemH + Fe2+ F->G Fe2+ Insertion H Endogenous 14N-ALA (HemA Knockout) H->B Blocked to prevent isotopic dilution

Biosynthetic pathway of 15N-Heme from 15N-ALA, highlighting the suppression of endogenous 14N-ALA.

Workflow S1 Strain Prep (hemA- E. coli) S2 Culture Growth (OD600 = 0.6-0.8) S1->S2 S3 Induction & 15N-ALA Spike S2->S3 S4 Harvest & Lysis S3->S4 S5 Acidified Acetone Extraction S4->S5 S6 HPLC/MS Purification S5->S6

Step-by-step experimental workflow for recombinant 15N-Heme production and extraction.

Standard Operating Procedure: 15N-Heme Production

This self-validating protocol utilizes recombinant E. coli to convert 15N-ALA into 15N-heme. Built-in validation checks ensure the integrity of the experiment at every phase.

Phase 1: Strain Preparation & Pre-Culture
  • Strain Selection: Utilize an E. coli auxotrophic strain with a hemA knockout (ΔhemA) to completely abolish the endogenous C5 pathway. This prevents the synthesis of 14N-ALA from glutamate, ensuring absolute isotopic purity ()[1].

  • Pre-Culture: Inoculate the ΔhemA strain into 50 mL of Luria-Bertani (LB) broth supplemented with 50 µg/mL of unlabeled 14N-ALA (essential for initial biomass accumulation).

  • Validation Check 1: Plate the pre-culture on LB agar with and without ALA. The strain must only grow on the ALA-supplemented plate, validating the auxotrophy.

Phase 2: Main Culture & Induction
  • Washing: Centrifuge the pre-culture at 4,000 x g for 10 minutes. Wash the pellet twice with M9 minimal medium to remove all residual 14N-ALA.

  • Inoculation: Resuspend the pellet in 1 L of M9 minimal medium containing appropriate antibiotics. Grow at 37°C, 200 rpm until OD600 reaches 0.6–0.8.

  • Isotope Spiking: Add 2.0–5.0 mM of 5-amino-15N-levulinic acid HCl (filter-sterilized, prepared in pH 5.0 buffer to prevent dimerization).

  • Iron Supplementation: Spike the culture with 0.5 mM FeSO4 to provide the central metal ion required by ferrochelatase (HemH) ()[2].

  • Validation Check 2: Monitor the culture color. A successful induction will transition the culture from opaque beige to a distinct pink/red hue over 24–48 hours.

Phase 3: Extraction & Purification
  • Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the pellet in 20 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl). Lyse via sonication (5 cycles of 30s ON / 30s OFF) on ice.

  • Acidified Acetone Extraction: Add 80 mL of acidified acetone (acetone:1M HCl, 95:5 v/v) to the lysate. Vortex vigorously for 5 minutes in the dark to precipitate proteins and extract free heme.

  • Validation Check 3: Centrifuge at 10,000 x g for 10 minutes. The supernatant should be deep red. Analyze via UV-Vis spectroscopy; a sharp Soret peak at ~398 nm confirms the presence of extracted heme.

  • Purification: Dry the supernatant under a gentle stream of N2 gas. Resuspend in HPLC mobile phase (e.g., acetonitrile/water with 0.1% TFA) and purify using a C18 reverse-phase column.

Quantitative Yield Optimization

To maximize the conversion of expensive 15N-ALA into final product, adhere to the optimized parameters outlined below:

Table 1: Quantitative Yield Optimization Parameters for 15N-Heme Production

ParameterBaseline RangeOptimized TargetMechanistic Impact
15N-ALA Concentration 0.5 - 1.0 mM2.0 - 5.0 mMDrives flux through HemB (ALAD); higher levels overcome low uptake efficiency.
Fe2+ (Ferrous Iron) 0.05 mM0.2 - 0.5 mMPrevents bottleneck at ferrochelatase (HemH); essential for final heme maturation.
Aeration (DO) 30%40 - 50%Oxygen is required for HemF and HemG/Y activity, but excess causes heme photo-oxidation.
Harvest Time 12 - 16 h24 - 48 hAllows complete conversion of accumulated porphyrin intermediates into mature heme.
Extraction pH NeutralpH < 3.0Acidified acetone disrupts heme-protein interactions, maximizing free heme recovery.

Troubleshooting Guide

Q: My mass spectrometry data shows a mix of 15N and 14N heme (isotopic dilution). How do I fix this? Causality: The endogenous E. coli C5 pathway (via HemA/HemL) synthesizes 14N-ALA from intracellular glutamate, which dilutes your 15N-ALA pool ()[3]. Solution: You must utilize an E. coli auxotrophic strain with a hemA knockout (ΔhemA). This completely abolishes endogenous ALA synthesis ()[1]. Ensure you thoroughly wash the pre-culture cells to remove the 14N-ALA required for initial growth before transferring them to the 15N-ALA production medium.

Q: Why is my overall 15N-heme yield lower than expected despite high 15N-ALA supplementation? Causality: 15N-ALA uptake might be rate-limiting. E. coli relies on dipeptide transporters to import exogenous ALA. If these are saturated, extracellular ALA cannot enter the cell efficiently ()[4]. Solution: Overexpress transporter genes like dppA or eamA to enhance ALA uptake. Additionally, ensure adequate Fe2+ supplementation, as iron limitation creates a bottleneck at the final ferrochelatase step.

Q: The cell pellet is pink/red, but the extracted heme yield is low. What is happening? Causality: The pink/red color is often due to the accumulation of protoporphyrin IX (PpIX), not mature heme. This indicates a bottleneck at the ferrochelatase (HemH) step, which catalyzes the insertion of ferrous iron into PpIX to form heme ()[2]. Solution: Increase FeSO4 supplementation to 0.5 mM at the time of induction. Ensure the pH of the medium does not drop too low, as iron solubility and HemH activity can be severely impaired.

Q: My heme seems to degrade during the extraction process. How can I prevent this? Causality: Free heme is highly susceptible to photo-oxidation and degradation by reactive oxygen species (ROS) in alkaline or highly aerated conditions. Solution: Perform all extraction steps (acidified acetone) under dim light or wrap tubes in aluminum foil. Maintain the extraction buffer at a highly acidic pH (< 3.0) to stabilize the porphyrin ring.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for 5-amino-15N-levulinic acid HCl stability? A: 5-ALA is most stable at acidic pH (pH 4.0–5.0). At neutral or alkaline pH, it rapidly dimerizes into dihydropyrazine derivatives, rendering it useless for heme biosynthesis. Always prepare 15N-ALA stocks in slightly acidic water or buffer, filter-sterilize, and add to the culture immediately before use.

Q: Can I use cell-free synthesis instead of in vivo E. coli culture? A: Yes, cell-free systems utilizing purified enzymes (HemB through HemH) can achieve near 100% isotopic purity and avoid the cellular toxicity associated with high heme concentrations ()[5]. However, this method requires providing all cofactors (SAM, ATP, etc.) and is significantly more difficult to scale up compared to whole-cell biotransformation.

References

  • Fine-Tuning of hemB Using CRISPRi for Increasing 5-Aminolevulinic Acid Production in Escherichia coli Source: Frontiers URL:[Link]

  • Efficient De Novo Biosynthesis of Heme by Membrane Engineering in Escherichia coli Source: NIH URL:[Link]

  • Applications of the Whole-Cell System in the Efficient Biosynthesis of Heme Source: MDPI URL: [Link]

  • Metabolic engineering of Escherichia coli for the production of 5-aminolevulinic acid based on combined metabolic pathway modification and reporter-guided mutant selection (RGMS) Source: NIH URL: [Link]

  • Structure and function of enzymes in heme biosynthesis Source: NIH URL: [Link]

  • Escherichia coli amino acid auxotrophic expression host strains for investigating protein structure–function relationships Source: Oxford Academic URL: [Link]

  • An Overview of Heme Biosynthesis Source: News-Medical.Net URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 5-Amino-15N-levulinic Acid HCl

Welcome to the 5-ALA Technical Support Center. 5-Amino-15N-levulinic acid hydrochloride (and its unlabelled counterpart) is a critical prodrug utilized in photodynamic therapy (PDT), fluorescence-guided surgery, and meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 5-ALA Technical Support Center. 5-Amino-15N-levulinic acid hydrochloride (and its unlabelled counterpart) is a critical prodrug utilized in photodynamic therapy (PDT), fluorescence-guided surgery, and metabolic tracking. However, its inherent chemical instability in aqueous environments frequently compromises experimental reproducibility.

This guide is engineered for drug development professionals and researchers. It bypasses basic overviews to provide mechanistic insights, empirical troubleshooting, and self-validating protocols to ensure the absolute integrity of your 5-ALA formulations.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q: Why does my 5-ALA aqueous solution turn yellow or brown over time? A: A color shift to yellow or brown is the macroscopic indicator of irreversible 5-ALA degradation. In aqueous solutions, particularly at pH levels above 5.0, the amine group of 5-ALA becomes deprotonated. This triggers a second-order head-to-head condensation reaction between two 5-ALA molecules, forming a yellow intermediate known as 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY). Upon exposure to ambient oxygen, DHPY rapidly oxidizes into the brown degradation product 2,5-dicarboxyethylpyrazine (PY) 1. Once the solution changes color, the active concentration of 5-ALA is significantly reduced, and the sample must be discarded.

Q: How does pH dictate 5-ALA stability, and what is the exact mechanism? A: 5-ALA stability is strictly governed by pH. The molecule is an amino acid with a carboxylic acid pKa of ~3.90 and an amine pKa of ~8.05 2. To prevent the nucleophilic attack required for dimerization, the amine group must remain fully protonated. By adjusting the aqueous solution to a pH < 5.0 (ideally between pH 2.0 and 4.5), you completely inhibit the condensation pathway, rendering the molecule highly stable 3.

Q: I need to treat my cell cultures at physiological pH (7.4). How can I prevent degradation during my assay? A: At pH 7.4, 5-ALA degrades rapidly. A 1% solution at pH 7.53 at room temperature has a shelf life ( t90​ , the time it takes to lose 10% of the active compound) of only 1.9 hours 4. You must adopt a "just-in-time" preparation strategy. Maintain your stock solutions at pH < 5.0 and store them at -20°C. Dilute the acidic stock into your pH 7.4 culture media immediately (within 10 minutes) before applying it to the cells.

Q: Can I add antioxidants or chelating agents like EDTA to stabilize the solution? A: No. The primary degradation mechanism is a condensation reaction, not an initial oxidation or metal-catalyzed cleavage. Empirical studies have definitively shown that neither the addition of antioxidants nor chelators like EDTA prevents or slows the degradation of 5-ALA 1. Stability must be achieved through pH control and temperature management.

Part 2: Quantitative Stability Data

Understanding the degradation kinetics is vital for planning experiment timelines. Because 5-ALA degradation follows second-order kinetics, higher concentrations degrade faster than lower concentrations.

Solution ConditionsTemperaturepH LevelStability MetricValue
1% (60 mM) 5-ALA50°C2.35Complete Stability> 37 days
1% (60 mM) 5-ALA50°C4.81Half-life ( t1/2​ )257.0 hours
1% (60 mM) 5-ALA50°C7.42Half-life ( t1/2​ )3.0 hours
1% (60 mM) 5-ALA20°C7.53Shelf life ( t90​ , 10% loss)1.9 hours
10% (600 mM) 5-ALA20°C7.53Shelf life ( t90​ , 10% loss)10.0 minutes

Data synthesized from rigorous kinetic evaluations of 5-ALA in aqueous environments 2, 4.

Part 3: Mechanistic & Workflow Visualizations

To conceptualize the causality of degradation and the necessary handling steps, refer to the following pathway and workflow diagrams.

Pathway A 5-ALA HCl (Solid) B Aqueous Solution (pH < 5.0) A->B C Protonated Amine (Stable State) B->C D Adjust to pH > 5.5 (Physiological) C->D pH Increase E Deprotonated Amine (Reactive State) D->E F Dimerization (DHPY) Yellow Intermediate E->F 2nd Order Condensation G Oxidation (PY) Brown Pyrazine F->G O2 Exposure

Mechanism of 5-ALA degradation and pH-dependent stability.

Workflow S1 1. Prepare Stock (Dissolve in pH 4.0 Buffer) S2 2. Sterile Filter (0.22 µm PTFE) S1->S2 S3 3. Aliquot & Freeze (Store at -20°C in Dark) S2->S3 S4 4. Thaw on Ice (Immediately before use) S3->S4 S5 5. Dilute in Media (Adjust to pH 7.4) S4->S5 S6 6. Apply to Cells (Within 15 mins) S5->S6

Step-by-step workflow for stable 5-ALA preparation and in vitro application.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating built-in validation checks, you ensure that degraded materials never reach your experimental models.

Protocol A: Preparation and Storage of Stable 5-ALA HCl Stock Solutions

Objective: Create a highly concentrated, stable stock solution that prevents dimerization.

  • Solvent Preparation: Prepare a 50 mM Citrate buffer or use sterile, cell-culture grade Ultra-Pure Water. Adjust the pH to 4.0 using 0.1 M HCl.

  • Dissolution: Weigh the required mass of 5-amino-15N-levulinic acid HCl. Dissolve the powder in the pH 4.0 solvent to achieve a stock concentration of 100 mM.

    • Causality Check: Dissolving in a pre-acidified buffer ensures the amine group is protonated the moment the solid enters the aqueous phase, preventing any transient localized degradation.

  • Validation Step: Extract a 10 µL dummy aliquot. Verify the pH using a calibrated micro-pH probe. Visually inspect the solution against a white background; it must be perfectly clear and colorless.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, light-blocking (amber) tube.

  • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 100 µL per tube) to completely avoid freeze-thaw cycles. Store immediately at -20°C or -80°C.

Protocol B: Just-in-Time Application for In Vitro Assays

Objective: Transition 5-ALA to physiological pH without allowing time for degradation prior to cellular uptake.

  • Thawing: Remove a single-use aliquot of 5-ALA stock from the -20°C freezer. Thaw it strictly on ice, protected from ambient light.

  • Media Preparation: Pre-warm your target cell culture media (pH 7.4) to 37°C in a secondary tube.

  • Rapid Dilution: Transfer the required volume of the acidic 5-ALA stock directly into the warmed culture media to achieve your final working concentration (e.g., 1 mM).

    • Validation Step: The buffering capacity of standard culture media (e.g., DMEM with bicarbonate) will instantly neutralize the small volume of acidic stock. Verify that the media does not exhibit a localized color change.

  • Immediate Application: Within 15 minutes of dilution, aspirate the old media from your cell cultures and apply the 5-ALA spiked media.

    • Causality Check: Cellular uptake of 5-ALA via transporters (like PEPT1/PEPT2) occurs rapidly. By applying the solution immediately, the prodrug is internalized into the intracellular environment before the second-order extracellular dimerization kinetics can significantly deplete the active concentration.

Part 5: References

  • Degradation mechanism and stability of 5-aminolevulinic acid. PubMed / National Institutes of Health.

  • Stability of 5-aminolevulinic acid in aqueous solution. PubMed / National Institutes of Health.

  • Degradation mechanism and stability of 5-aminolevulinic acid (PDF). ResearchGate.

  • Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy. PMC / National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Optimizing Cellular Uptake of 5-Amino-15N-Levulinic Acid HCl

Welcome to the Technical Support Center for 5-Amino-15N-Levulinic Acid Hydrochloride (5-ALA-15N HCl) applications. As a Senior Application Scientist, I have designed this resource to move beyond basic instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Amino-15N-Levulinic Acid Hydrochloride (5-ALA-15N HCl) applications. As a Senior Application Scientist, I have designed this resource to move beyond basic instructions. Here, we address the causality behind transporter kinetics, isotopic stability, and metabolic bottlenecks to ensure your NMR, mass spectrometry, and photodynamic therapy (PDT) assays yield reproducible, high-fidelity data.

Mechanistic Overview: The 5-ALA-15N Transport and Metabolic Pathway

To optimize uptake, you must first understand how 5-ALA-15N enters the cell and metabolizes. 5-ALA is a hydrophilic precursor in the heme biosynthesis pathway. Because it cannot easily diffuse across the lipid bilayer, its cellular entry is heavily reliant on proton-coupled oligopeptide transporters, specifically PEPT1 and PEPT2 [1]. Once inside, it is condensed by ALAD (Aminolevulinic acid dehydratase) into 15N-Porphobilinogen, eventually accumulating as 15N-Protoporphyrin IX (15N-PpIX) before ferrochelatase converts it to heme[2][3].

Pathway ALA_ext Extracellular 5-ALA-15N Transporter PEPT1 / PEPT2 (Proton-Coupled) ALA_ext->Transporter pH Gradient ALA_int Intracellular 5-ALA-15N Transporter->ALA_int ALAD ALAD Enzyme ALA_int->ALAD PBG 15N-Porphobilinogen ALAD->PBG PpIX 15N-Protoporphyrin IX PBG->PpIX Multi-step FECH Ferrochelatase PpIX->FECH Heme 15N-Heme FECH->Heme Fe2+ Addition

Fig 1: Cellular uptake and metabolic conversion pathway of 5-ALA-15N.

Self-Validating Experimental Protocol

Standardizing your in vitro workflow is critical. The following protocol is designed as a self-validating system —each step contains a built-in checkpoint to confirm success before proceeding.

Step-by-Step Methodology

Step 1: Stock Solution Preparation & pH Neutralization

  • Action: Dissolve 5-ALA-15N HCl powder in sterile PBS to create a 100 mM stock. Carefully adjust the pH to 7.4 using 0.1 M NaOH. Filter sterilize (0.22 µm).

  • Causality: The hydrochloride salt of 5-ALA is highly acidic. Adding unbuffered stock directly to cell cultures will crash the physiological pH, denaturing surface transporters and causing rapid necrosis.

  • Self-Validation Checkpoint: Add a 10 µL test drop of your stock to 1 mL of phenol red-containing culture media. If the media flashes from pink/red to yellow, your stock is still too acidic and must be re-buffered.

Step 2: Serum Starvation

  • Action: Wash adherent cells twice with PBS and incubate in serum-free media for 2 to 4 hours prior to treatment.

  • Causality: Fetal Bovine Serum (FBS) contains proteins that heavily bind 5-ALA, reducing the bioavailable free fraction. Starvation also synchronizes cellular metabolism, creating a uniform baseline for isotopic uptake.

  • Self-Validation Checkpoint: Observe cells under a microscope at 2 hours. They should remain fully adhered and morphologically normal. If rounding occurs, reduce starvation time to 1 hour.

Step 3: 5-ALA-15N Incubation

  • Action: Dilute the stock to a final concentration of 1.0 mM in serum-free media. Add to cells and incubate at 37°C for 4 to 6 hours in strict darkness .

  • Causality: 5-ALA-induced PpIX is a potent photosensitizer. Ambient laboratory light will excite accumulated PpIX, generating reactive oxygen species (ROS) that destroy the cell membrane before you can harvest your sample[4].

  • Self-Validation Checkpoint: Wrap all culture plates tightly in aluminum foil. If you observe high cell death at harvest, your foil wrap likely has a light leak.

Step 4: Transport Arrest and Harvest

  • Action: Remove media and immediately wash cells twice with ice-cold PBS.

  • Causality: Dropping the temperature to 4°C instantly halts PEPT1/2 transporter kinetics and prevents the efflux of synthesized 15N-PpIX via ABCG2 transporters[5]. Proceed immediately to lysis for NMR/Mass Spec or trypsinization for flow cytometry.

Workflow Step1 1. Stock Preparation Buffer 5-ALA-15N HCl to pH 7.4 Step2 2. Serum Starvation 2-4h in serum-free media Step1->Step2 Step3 3. Incubation 1-2 mM 5-ALA-15N for 4-6h (Dark) Step2->Step3 Step4 4. Transport Arrest Wash with ice-cold PBS Step3->Step4 Step5 5. Downstream Analysis NMR / Mass Spec / FACS Step4->Step5

Fig 2: Self-validating experimental workflow for 5-ALA-15N in vitro incubation.

Quantitative Data Presentation: Optimization Parameters

Use this reference table to calibrate your experimental variables based on your specific downstream application.

ParameterOptimal RangeMechanistic CausalityTroubleshooting Marker
5-ALA-15N Concentration 0.5 – 2.0 mMSaturates PEPT1/2 transporters without inducing hyperosmotic stress or substrate inhibition.<0.5 mM: Low 15N signal.>2.0 mM: Cell detachment.
Extracellular pH 6.5 (Targeted) or 7.4 (General)PEPT1/2 are proton-coupled. A slight gradient (pH 6.5) maximizes active transport in specific cell lines.Poor uptake at pH > 7.5.
Incubation Time 4 – 6 HoursAligns with the peak conversion rate of ALA to PpIX before ABCG2-mediated efflux occurs.>8 Hours: Isotope dilution & ROS toxicity.
Light Exposure Strictly < 3 lux (Dark)Prevents photo-activation of intermediate porphyrins, avoiding premature ROS generation.High background necrosis indicates light leak.

Troubleshooting Guides & FAQs

Q1: Why is my 15N-labeled 5-ALA uptake significantly lower in certain cell lines (e.g., normal fibroblasts vs. glioma cells)? A: This is a direct result of differential transporter expression. Malignant cells (like gliomas) heavily overexpress PEPT1 and PEPT2 to fuel their accelerated metabolism, leading to massive intracellular accumulation of 5-ALA[3]. Normal fibroblasts have low baseline expression of these transporters. Solution: If you must use low-expressing cells, consider slightly acidifying your incubation media to pH 6.5. Because PEPT transporters are proton-coupled, an extracellular proton gradient can artificially drive the symport mechanism, forcing higher uptake.

Q2: How do I prevent "isotope dilution" of 15N-PpIX during my NMR or Mass Spec experiments? A: Isotope dilution occurs when the cell's endogenous Aminolevulinic Acid Synthase (ALAS) continues to produce unlabeled 14N-ALA, which competes with your exogenous 15N-ALA. Solution: Provide a saturating concentration (1.5 - 2.0 mM) of 5-ALA-15N to outcompete endogenous production. Additionally, ensure you are utilizing serum-free media; the absence of exogenous iron and growth factors transiently suppresses endogenous ALAS activity, ensuring the synthesized heme pool is predominantly 15N-labeled.

Q3: My cells are exhibiting high toxicity before I can even measure the 15N or PpIX accumulation. What is wrong? A: Toxicity in 5-ALA assays almost always stems from two distinct mechanical failures:

  • pH Shock: You did not neutralize the 5-ALA HCl stock. The HCl salt drops the media pH to lethal levels instantly.

  • Phototoxicity: You exposed the incubated cells to ambient room light. 5-ALA itself is non-toxic, but its metabolite, PpIX, is highly photoreactive. Even 10 minutes of standard laboratory fluorescent lighting can cause PpIX to generate lethal amounts of singlet oxygen (ROS)[4]. Solution: Perform all handling, washing, and lysis steps under dim red light or strictly in the dark.

Q4: Why is my 15N-PpIX signal decreasing after 8 hours of incubation? A: Prolonged incubation triggers a negative feedback loop. As PpIX accumulates, cancer cells upregulate the ABCG2 efflux pump to expel the excess porphyrins and protect themselves from auto-toxicity[5]. Concurrently, ferrochelatase continues to convert the 15N-PpIX into 15N-Heme. Solution: Harvest your cells at the 4 to 6-hour mark, which represents the kinetic peak of accumulation before efflux mechanisms are fully mobilized.

References

  • Study of the mechanisms of uptake of 5-aminolevulinic acid derivatives by PEPT1 and PEPT2 transporters as a tool to improve photodynamic therapy of tumours. PubMed / Int J Biochem Cell Biol.[Link]

  • 15N and 13C NMR studies of ligands bound to the 280000-dalton protein porphobilinogen synthase elucidate the structures of enzyme-bound product and a Schiff base intermediate. PubMed / Biochemistry. [Link]

  • 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. PMC / Int J Mol Sci.[Link]

  • 5-Aminolevulinic Acid: A Novel Approach to Improving Radioresistance in Prostate Cancer. MDPI / Cancers.[Link]

  • Effect of 5-aminolevulinic acid-based photodynamic therapy via reactive oxygen species in human cholangiocarcinoma cells. PMC / Int J Nanomedicine.[Link]

Sources

Optimization

minimizing background noise in 15N NMR with 5-ALA

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical challenges associated with acquiring high-resolution, low-noise ¹⁵N NMR spectra of 5-Aminolevulinic Acid (5-ALA) .

5-ALA is a critical universal precursor in tetrapyrrole (heme, chlorophyll) biosynthesis. However, studying its primary amine (-NH₂) via ¹⁵N NMR presents a perfect storm of spectroscopic challenges: the ultra-low natural abundance of ¹⁵N (0.37%)[1], severe acoustic ringing at low Larmor frequencies[2], and rapid proton chemical exchange with aqueous solvents[3].

This guide bypasses generic advice, focusing instead on the mechanistic causality of these artifacts and providing self-validating protocols to eliminate them.

System Architecture: Noise Minimization Workflow

Workflow A 1. Sample Prep (15N Enrichment, pH < 4) B 2. Hardware Tuning (Cryoprobe, Match/Tune) A->B C 3. Sequence Selection (ACOUSTIC / HSQC) B->C D 4. Data Processing (Backward LP, Apodization) C->D

Figure 1: End-to-end workflow for minimizing background noise and optimizing 15N NMR signal for 5-ALA.

Diagnostic FAQs: Troubleshooting Background Noise & Artifacts

Q1: Why is my 1D ¹⁵N NMR spectrum of 5-ALA dominated by a massive rolling baseline, and how do I fix it?

The Causality: You are experiencing acoustic ringing . ¹⁵N has a very low gyromagnetic ratio (γ), meaning it resonates at low frequencies (e.g., ~50.7 MHz on a 500 MHz spectrometer). When the radiofrequency (RF) pulse is applied, it induces mechanical vibrations in the probe's metal coils and ceramic supports. This physical "ringing" generates a spurious electrical signal that decays slowly, overlapping with the first few milliseconds of your Free Induction Decay (FID)[2]. After Fourier Transformation, this truncated artifact manifests as a severe baseline roll that can completely swallow the 5-ALA amine signal. The Solution: Do not rely on standard single-pulse experiments. Instead, utilize the ACOUSTIC (Alternating Compound One Eighties Used to Suppress Transients in the Coil) pulse sequence[4]. This sequence employs a spin-echo-like delay that allows the mechanical ringing to dissipate before the receiver is turned on, cleanly capturing the ¹⁵N signal.

Q2: I am trying to run a 2D ¹H-¹⁵N HSQC to boost sensitivity, but the 5-ALA cross-peaks are missing. What is happening?

The Causality: The issue is chemical exchange. 5-ALA contains a primary amine group (-NH₂). In aqueous buffers at neutral pH, the protons on this amino group are in rapid exchange with the solvent (k_ex > 10² s⁻¹)[3]. INEPT-based polarization transfer sequences like HSQC rely on J-coupling evolution (typically ~70-90 Hz for ¹H-¹⁵N). If the protons detach and exchange with water faster than the magnetization can transfer (1/2J), the signal is lost to the solvent, resulting in empty 2D spectra. The Solution: You must slow down the kinetic exchange rate. Lower the sample pH to ~3.5–4.0 to fully protonate the amine to an ammonium ion (-NH₃⁺) and drop the sample temperature to 278 K (5 °C). This shifts the equilibrium, drastically reducing the exchange rate and restoring the J-coupling evolution.

Q3: How can I differentiate between the background nitrogen signals (from buffers or probe materials) and my 5-ALA sample?

The Causality: Standard NMR probes contain nitrogenous materials (e.g., boron nitride insulators), and biological buffers often contain trace nitrogen impurities. Because the relative sensitivity of ¹⁵N is roughly 1/1000th that of ¹H[1], cranking up the receiver gain to detect natural abundance 5-ALA will simultaneously amplify the probe's structural background noise. The Solution: Utilize isotopic enrichment . By synthesizing or purchasing 5-ALA-¹⁵N hydrochloride (>99% ¹⁵N enrichment)[5], you increase your target signal intensity by a factor of ~270. This effectively renders the natural abundance background noise of the probe and buffer mathematically negligible.

Troubleshooting Decision Matrix

DecisionTree Issue Identify 15N NMR Background Noise Issue Ringing Severe Baseline Roll (Acoustic Ringing) Issue->Ringing Exchange Missing 2D Signals (Proton Exchange) Issue->Exchange Sensitivity Low S/N Ratio (Probe Background) Issue->Sensitivity Sol1 Apply ACOUSTIC Sequence or Backward LP Ringing->Sol1 Sol2 Lower pH to < 4.0 Reduce Temperature Exchange->Sol2 Sol3 Use 5-ALA-15N Isotope (>99% Enrichment) Sensitivity->Sol3

Figure 2: Troubleshooting decision tree for resolving common 15N NMR artifacts in 5-ALA experiments.

Quantitative Data: Technique Comparison

To select the appropriate methodology for your 5-ALA sample, consult the following performance matrix.

NMR TechniqueRelative SensitivityBaseline Artifacts (Noise)Susceptibility to NH₂ ExchangePrimary Use Case for 5-ALA
1D ¹⁵N Single Pulse Very LowSevere (Acoustic Ringing)LowHigh-concentration samples in aprotic solvents (e.g., DMSO-d6).
1D ¹⁵N ACOUSTIC LowEliminatedLowDirect detection of exchanging amines where 2D NMR fails[4].
2D ¹H-¹⁵N HSQC HighLow (Indirect Detection)Extremely HighLow-concentration samples at low pH (< 4.0) with slow exchange.
¹⁵N CP/MAS (Solid) MediumLowNoneSolid-state powders; studying 5-ALA without solvent interference.

Self-Validating Experimental Protocols

Protocol 1: Suppressing Acoustic Ringing in 1D ¹⁵N NMR via the ACOUSTIC Sequence

Use this protocol when direct ¹⁵N observation is required, but the baseline roll obscures the 5-ALA signal.

  • Hardware Preparation: Insert the 5-ALA sample and meticulously tune and match the ¹⁵N channel. Poor tuning exacerbates acoustic ringing.

  • Pulse Sequence Selection: Load the acoustic pulse sequence from your spectrometer's library. This sequence uses alternating compound 180° pulses to suppress transients in the coil[4].

  • Parameter Optimization:

    • Set the spectral window to at least 400 ppm to capture the full range of nitrogen chemical shifts.

    • Set the pre-scan delay (often denoted as DE or dead time) to ~50–100 μs. The ACOUSTIC sequence will utilize this window to let the mechanical ringing decay.

    • Apply inverse gated ¹H decoupling to eliminate the Nuclear Overhauser Effect (NOE) if quantitative integration is required, or retain continuous decoupling to boost the signal-to-noise ratio via NOE[4].

  • Data Processing (Self-Validation Step): Before applying a Fourier Transform, inspect the FID. The first few data points should no longer show a massive spike. Apply Backward Linear Prediction (BLP) to mathematically reconstruct the first 2-4 points of the FID, followed by a 1–2 Hz exponential line broadening (LB) window function.

Protocol 2: Optimizing Sample Conditions for 2D ¹H-¹⁵N HSQC of 5-ALA

Use this protocol to achieve maximum sensitivity by leveraging the high gyromagnetic ratio of ¹H, provided you can control the solvent exchange rate.

  • Isotope Labeling: Dissolve 1–5 mM of 5-ALA-¹⁵N hydrochloride[5] in a 90% H₂O / 10% D₂O buffer.

  • Kinetic Exchange Suppression (Critical Step):

    • Adjust the pH of the sample to 3.5 – 4.0 using dilute HCl or NaOH. Causality: At neutral pH, the amine protons exchange too rapidly (>100 s⁻¹)[3]. Lowering the pH ensures the amine exists almost entirely as the -NH₃⁺ species, drastically slowing the exchange rate.

  • Temperature Control: Insert the sample and lower the probe temperature to 278 K (5 °C) . Allow 15 minutes for thermal equilibration.

  • Validation via 1D ¹H NMR: Run a standard 1D ¹H spectrum with water suppression. Look for the -NH₃⁺ protons around 7.5–8.5 ppm. Self-Validation: If this peak is broad or missing, your exchange rate is still too fast. Do not proceed to 2D NMR until this peak is sharp.

  • 2D Acquisition: Execute a sensitivity-enhanced ¹H-¹⁵N HSQC sequence utilizing WATERGATE or excitation sculpting for solvent suppression. Set the ¹J_NH coupling constant parameter to ~75 Hz, which is optimal for protonated amines.

References

  • Nitrogen-15 and carbon-13 NMR studies of ligands bound to the 280 000-dalton protein porphobilinogen synthase elucidate the structures of enzyme-bound product and a Schiff base intermedi
  • Covalent Binding of Aniline to Humic Substances. 2. 15N NMR Studies of Nucleophilic Addition Reactions.
  • 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLOS One.
  • State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. PMC.
  • 5-Aminolevulinic acid-15N hydrochloride (5-ALA-15N hydrochloride). MedChemExpress.

Sources

Troubleshooting

overcoming toxicity of 5-amino-15N-levulinic acid hcl in cell culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who face unexpected cell death when utilizing 5-Amino-15N-levulinic acid hydrochloride (5-ALA-15N HCl) for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who face unexpected cell death when utilizing 5-Amino-15N-levulinic acid hydrochloride (5-ALA-15N HCl) for NMR tracing, mass spectrometry, or metabolic assays.

Isotope-labeled 5-ALA is a high-value reagent[1]. Wasting it due to preventable cytotoxicity is a significant setback. The toxicity of 5-ALA in cell culture is rarely due to the 15N heavy isotope itself; rather, it stems from a mechanistic triad: unbuffered acidity , unintended phototoxicity , and metabolic dark toxicity .

This guide is designed to help you troubleshoot these variables, understand the underlying biochemical causality, and implement self-validating protocols to ensure robust, reproducible experiments.

The Mechanistic Triad of 5-ALA Toxicity

To overcome toxicity, we must first understand how exogenous 5-ALA interacts with cellular systems. 5-ALA is a natural precursor in the heme biosynthesis pathway. When added exogenously, it bypasses the negative feedback loop of the ALAS enzyme, forcing the cell to accumulate Protoporphyrin IX (PpIX)[2][3].

G ALA 5-Amino-15N-Levulinic Acid HCl (Exogenous Precursor) PBG Porphobilinogen (PBG) ALA->PBG ALAD Enzyme DarkTox Metabolic Stress & pH Drop (Dark Toxicity) ALA->DarkTox >1mM or Unbuffered PpIX Protoporphyrin IX (PpIX) (Photosensitizer) PBG->PpIX Heme Biosynthesis Pathway Heme 15N-Heme (NMR Target) PpIX->Heme Ferrochelatase (FECH) + Fe2+ ROS Reactive Oxygen Species (ROS) (Phototoxicity / Cell Death) PpIX->ROS Excitation Light Ambient Light (405nm - 635nm) Light->PpIX

Fig 1: 5-Amino-15N-Levulinic Acid metabolic pathway, highlighting dark toxicity and phototoxicity.

Troubleshooting FAQs

Q1: My cells show massive morphological changes and death within 1–2 hours of adding 5-ALA-15N HCl, even in complete darkness. What is happening? The Causality: This is acute pH shock, not biological toxicity. 5-ALA is supplied as a hydrochloride salt (HCl) to maintain chemical stability[4]. When you dissolve it directly into standard culture media (like DMEM or RPMI) at concentrations above 1 mM, it rapidly overwhelms the bicarbonate buffering system. The media pH can plummet below 6.5, causing rapid necrotic cell death. The Solution: You must pre-buffer and neutralize your 5-ALA stock solution to pH 7.2–7.4 before introducing it to your cell cultures (See Protocol 1).

Q2: I am seeing inconsistent cell viability across different replicates after a 24-hour incubation. We work in a standard biosafety cabinet. Why is the toxicity variable? The Causality: You are inadvertently performing Photodynamic Therapy (PDT) on your cells. As your cells internalize 5-ALA, they convert it into PpIX, a highly potent photosensitizer[2]. Ambient fluorescent lighting in your laboratory or biosafety cabinet emits wavelengths that excite PpIX (particularly around the 405 nm Soret band). This excitation generates singlet oxygen and Reactive Oxygen Species (ROS), triggering apoptosis[5]. The variability in toxicity correlates directly with how long each plate was exposed to ambient room light during handling. The Solution: Strict light protection is mandatory. Wrap all culture vessels in aluminum foil and perform all media changes, washes, and downstream processing under dim red light.

Q3: I need high intracellular 15N-Heme yields for my NMR studies, but increasing the 5-ALA concentration beyond 1 mM causes "dark toxicity." How can I boost accumulation without killing the cells? The Causality: "Dark toxicity" occurs independently of light exposure. When cells are exposed to high concentrations of 5-ALA (>0.5 - 1.0 mM) for extended periods (e.g., 24 hours), it induces metabolic stress, depletes intracellular iron stores, and can cause non-specific oxidative stress[5][6]. The Solution: Instead of increasing the 5-ALA dose, optimize the uptake environment. Serum proteins in standard media bind to 5-ALA and secreted PpIX, reducing bioavailability. By using serum-free media during a shorter loading phase (4–6 hours), you can maximize intracellular accumulation at lower, non-toxic doses (0.1–0.5 mM)[2][5].

Quantitative Toxicity Thresholds

To aid in your experimental design, refer to the validated operational parameters below. Exceeding these thresholds significantly increases the risk of experimental failure.

ParameterOptimal Range for 15N TracingToxicity ThresholdPrimary Consequence of Exceeding
5-ALA Concentration 0.1 mM – 0.5 mM> 1.0 mMDark toxicity, metabolic stress, iron depletion[5].
Incubation Time 4 – 6 hours> 24 hours (at high doses)Reduced viability, excessive PpIX efflux[2].
Stock Solution pH 7.2 – 7.4< 6.8Acute pH shock, immediate cell necrosis[4].
Light Exposure 0 J/cm² (Strict Dark)> 0.5 J/cm²Phototoxicity, ROS generation, apoptosis[6][7].
Serum Concentration 0% (during loading)> 5% FBSReduced 5-ALA uptake, requiring toxic higher doses.

Self-Validating Experimental Protocols

Protocol 1: Preparation and pH-Balancing of 5-ALA-15N Stock Solution

This protocol ensures the acidic HCl salt does not compromise your culture environment.

Step 1: Weigh the required amount of 5-ALA-15N HCl powder in a sterile, light-protected microcentrifuge tube. Step 2: Dissolve the powder in sterile 1X PBS or a 20 mM HEPES buffer to create a 100 mM concentrated stock. Step 3: Measure the pH using a micro-electrode. The solution will likely be highly acidic (pH < 4.0). Step 4: Carefully titrate the solution using 0.1 M NaOH dropwise until the pH reaches 7.2 – 7.4. Step 5: Filter-sterilize the neutralized stock through a 0.22 µm syringe filter in the dark. Self-Validation Check: Before applying to your main experimental plates, add a 10 µL aliquot of your neutralized stock to 1 mL of your standard culture media in a test tube. Incubate for 30 minutes at 37°C / 5% CO2. Visually verify that the phenol red indicator remains the exact same color as an untreated media control. If it turns yellow, your stock is still too acidic.

Protocol 2: Optimized In Vitro 15N-Heme Loading Workflow

This protocol maximizes 15N-Heme accumulation while strictly avoiding phototoxicity and dark toxicity.

Step 1: Seed cells and allow them to adhere overnight in standard complete media (10% FBS). Step 2: Under dim red light, aspirate the complete media and wash the cells once with warm 1X PBS. Step 3: Add serum-free media containing 0.25 mM to 0.5 mM of the neutralized 5-ALA-15N stock[5]. Step 4: Wrap the culture plates completely in aluminum foil to block all ambient light. Step 5: Incubate the cells for 4 to 6 hours at 37°C / 5% CO2. (Incubations beyond 6 hours yield diminishing returns as PpIX begins to efflux from the cell[2][3]). Step 6: Under dim red light, harvest the cells or proceed to your specific extraction protocol for NMR/MS analysis. Self-Validation Check: Include one parallel "sacrificial" well treated with cheaper, unlabeled 5-ALA at the same concentration. After the 4-hour incubation, lyse this well and measure the lysate's fluorescence using a microplate reader (Excitation: 405 nm, Emission: 635 nm). A strong fluorescent signal confirms that the cells are actively taking up the precursor and the heme biosynthesis pathway is functional, validating the biochemical state of your cells before you proceed to expensive downstream 15N-NMR analysis.

References

  • Effect of 5-aminolevulinic acid-based photodynamic therapy via reactive oxygen species in human cholangiocarcinoma cells. National Institutes of Health (PMC). 5

  • 15N and 13C NMR studies of ligands bound to the 280000-dalton protein porphobilinogen synthase elucidate the structures of enzyme-bound product and a Schiff base intermediate. National Institutes of Health (PubMed). 1

  • Dual pH-responsive 5-aminolevulinic acid pseudopolyrotaxane prodrug micelles for enhanced photodynamic therapy. The Royal Society of Chemistry. 4

  • In Vitro Comparison of Hypericin and 5-Aminolevulinic Acid-Derived Protoporphyrin IX for Photodynamic Inactivation of Medulloblastoma Cells. National Institutes of Health (PMC). 6

  • In Vitro Comparison of Hypericin and 5-Aminolevulinic Acid-Derived Protoporphyrin IX for Photodynamic Inactivation of Medulloblastoma Cells. PLOS One. 7

  • Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy. MDPI. 2

  • Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway. Theranostics. 3

Sources

Reference Data & Comparative Studies

Validation

Causality in Tracer Selection: Why 15N Outperforms 13C in Porphyrin Tracing

The evaluation of metabolic flux through the heme biosynthesis pathway has profound implications for oncology, particularly in glioblastoma where altered porphyrin metabolism is leveraged for fluorescence-guided resectio...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of metabolic flux through the heme biosynthesis pathway has profound implications for oncology, particularly in glioblastoma where altered porphyrin metabolism is leveraged for fluorescence-guided resections and emerging targeted therapies. As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when researchers attempt to quantify these pathways using standard mass spectrometry (MS) or nuclear magnetic resonance (NMR).

To map these metabolic networks accurately, Stable Isotope-Resolved Metabolomics (SIRM) is employed [1]. While unlabeled 5-Aminolevulinic Acid (5-ALA) is standard for clinical fluorescence, isotopic tracing is mandatory for mechanistic in vitro and in vivo studies. This guide objectively compares the analytical reproducibility of 15N-5-ALA against its alternatives (13C-5-ALA and unlabeled 5-ALA) and provides a self-validating workflow to eliminate common points of failure, such as matrix-induced ion suppression.

The fundamental principle of isotopic tracing is that the heavy isotope must remain incorporated in the target metabolite throughout the enzymatic cascade. The choice between carbon-13 (13C) and nitrogen-15 (15N) dictates the reproducibility of downstream data.

  • The Decarboxylation Problem (13C): If 13C-5-ALA is used, researchers must account for carbon loss. The conversion of uroporphyrinogen III to coproporphyrinogen III by uroporphyrinogen decarboxylase (UROD) strips four carboxyl groups from the molecule. This continuous loss of carbon atoms creates highly complex, overlapping mass isotopomer distributions (MIDs) that complicate data deconvolution and reduce quantitative reproducibility.

  • The Nitrogen Conservation Advantage (15N): 5-ALA contains a single nitrogen atom. When two 5-ALA molecules condense to form porphobilinogen (PBG), both nitrogen atoms are retained. As four PBG molecules polymerize into the tetrapyrrole ring of Protoporphyrin IX (PpIX), all eight nitrogen atoms are strictly conserved. Consequently, 15N-5-ALA yields a distinct, highly reproducible M+8 mass shift in LC-MS/MS, completely isolated from the natural isotopic envelope of endogenous porphyrins. Furthermore, 15N tracing is now being actively investigated in novel modalities like isotope-enhanced photodynamic therapy (iPDT) utilizing proton beams [2].

Performance & Reproducibility Comparison

To objectively evaluate these tracers, we must look at how they perform under standard analytical conditions. The table below synthesizes their performance metrics based on isotopic purity, matrix susceptibility, and pathway conservation [3].

Tracer TypePathway ConservationLC-MS/MS Mass Shift (PpIX)Matrix Effect SusceptibilityPrimary Analytical BottleneckBest Application
Unlabeled 5-ALA N/AM+0 (m/z 563.3)High (Cannot separate endogenous from exogenous)High biological background noiseClinical fluorescence imaging
13C-5-ALA Partial (Carbons lost via UROD)Variable (Complex MID)Medium (Requires rigorous mathematical deconvolution)Isotope scrambling and fragmentationCentral carbon flux analysis
15N-5-ALA Complete (All 15N retained in pyrrole core)M+8 (m/z 571.3) Low (Distinct mass transition avoids background)Requires specialized SPE cleanup for precursorsPrecision porphyrin flux & iPDT

Overcoming Analytical Bottlenecks: The Ion Suppression Dilemma

A critical failure point in 5-ALA tracing is the quantification of the immediate downstream product, PBG. Biological matrices (cell lysates, urine, plasma) contain high concentrations of salts and urea. During Electrospray Ionization (ESI), these highly abundant matrix components compete with 5-ALA and PBG for charge droplets, leading to severe ion suppression .

If a researcher simply injects a crude methanolic extract into an LC-MS/MS system, the Coefficient of Variation (CV%) will often exceed 20%, rendering the tracing data irreproducible. To establish a self-validating system, we must introduce a Silica Solid Phase Extraction (SPE) step, which selectively retains polar metabolites while washing away ionization competitors, thereby dropping the CV% below 8.5% [4].

Self-Validating Protocol: 15N-5-ALA Tracing in Glioblastoma Cells

This protocol is engineered to ensure data integrity. Every step includes a built-in validation checkpoint to prevent false-negative flux interpretations.

Step 1: Isotope Administration & Internal Standardization

  • Action: Culture glioblastoma cells to 70% confluence. Replace media with serum-free media containing 1 mM 15N-5-ALA (>98% isotopic purity). Incubate for 4 hours.

  • Validation Checkpoint: Prior to extraction, spike the biological sample with a known concentration of 13C2-PBG (Internal Standard). This allows you to track extraction recovery independently of the 15N biological flux.

Step 2: Rapid Quenching

  • Action: Aspirate media and immediately submerge cells in -20°C 80% methanol.

  • Causality: PBG is highly thermolabile and light-sensitive. Rapid cold quenching arrests enzymatic activity instantly, preventing the artifactual, non-enzymatic polymerization of PBG into uroporphyrinogen during sample handling.

Step 3: Silica Solid Phase Extraction (SPE)

  • Action: Load the methanolic extract onto a Strata SI-1 silica SPE cartridge (55 µm, 70 Å). Wash with 100% acetonitrile to remove non-polar lipids and salts. Elute the enriched 15N-5-ALA and 15N-PBG with 50 µL of distilled water, followed by dilution in 300 µL acetonitrile.

  • Causality: Silica stationary phases exploit hydrophilic interactions (HILIC principles). The highly polar 5-ALA and PBG are retained while signal-suppressing salts are discarded.

  • Validation Checkpoint: Calculate the recovery of the 13C2-PBG internal standard. If recovery is <80%, the extraction is invalid and must be repeated.

Step 4: LC-MS/MS Acquisition (MRM Mode)

  • Action: Analyze the eluate using a HILIC or Silica column coupled to a triple quadrupole mass spectrometer. Set Multiple Reaction Monitoring (MRM) transitions specifically for the fully labeled isotopologues:

    • 15N-PBG: m/z 228.1 → 123.1

    • 15N-PpIX: m/z 571.3 → 498.2

  • Causality: By monitoring the M+8 transition for PpIX, you completely bypass the M+0 endogenous baseline, ensuring that every detected molecule was synthesized de novo during your 4-hour incubation window.

Pathway Visualization

The following diagram illustrates the strict conservation of 15N atoms throughout the heme biosynthesis cascade, reinforcing why 15N is the optimal tracer for this specific metabolic network.

G ALA 15N-5-ALA (Exogenous Tracer) PBG 15N-Porphobilinogen (M+2 Isotopologue) ALA->PBG ALA Dehydratase (Condensation of 2 molecules) URO 15N-Uroporphyrinogen III (M+8 Isotopologue) PBG->URO PBG Deaminase & UROS (4 molecules) COPRO 15N-Coproporphyrinogen III (M+8 Isotopologue) URO->COPRO URO Decarboxylase (Carbon loss, 15N conserved) PROTO 15N-Protoporphyrin IX (Fluorescent Target) COPRO->PROTO CPOX / PPOX HEME 15N-Heme (Final Product) PROTO->HEME Ferrochelatase (Fe2+ Insertion)

Fig 1. 15N-5-ALA metabolic tracing of the heme biosynthesis pathway, conserving 15N in pyrrole rings.

References

  • NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism Source: National Center for Biotechnology Information (PMC)[Link] [1]

  • A New Cancer Therapy with a Resonance Nuclear Reaction between 15N-5-ALA and Proton Beam: iPDT Source: ResearchGate / IOPscience[Link] [2]

  • Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following Removal of Ion Interferences by Silica Solid Phase Extraction Source: Biomedical Journal of Scientific & Technical Research[Link] [4]

Comparative

validating heme biosynthesis pathways using 5-amino-15N-levulinic acid hcl

Validating Heme Biosynthesis Pathways: A Technical Guide to 5-amino-¹⁵N-levulinic acid HCl Stable Isotope Tracing As metabolic flux analysis becomes increasingly central to drug development and disease modeling, accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Heme Biosynthesis Pathways: A Technical Guide to 5-amino-¹⁵N-levulinic acid HCl Stable Isotope Tracing

As metabolic flux analysis becomes increasingly central to drug development and disease modeling, accurately mapping the heme biosynthesis pathway is critical. Dysregulation in this pathway is implicated in a spectrum of pathologies, from porphyrias and anemias to the metabolic reprogramming observed in glioblastoma[1].

While unlabeled 5-aminolevulinic acid (5-ALA) has proven invaluable for spatial visualization via protoporphyrin IX (PpIX) fluorescence in surgical oncology[1], it falls short for quantitative metabolic flux analysis. To rigorously validate enzymatic bottlenecks, track substrate utilization, and quantify downstream heme production, stable isotope tracing coupled with mass spectrometry is required.

This guide objectively compares the performance of 5-amino-¹⁵N-levulinic acid HCl (¹⁵N-ALA) against alternative tracers and provides a field-proven, self-validating methodology for its implementation in LC-MS/MS workflows.

Tracer Selection: The Analytical Advantage of ¹⁵N-ALA

When designing a stable isotope tracing experiment, the choice of the isotopic label dictates both the complexity of the data deconvolution and the specific biological questions you can answer.

From an application standpoint, ¹⁵N-ALA offers a distinct mathematical advantage over ¹³C-ALA for total flux quantification. Eight molecules of 5-ALA condense to form a single heme molecule. If using ¹³C-ALA (which contains 5 carbons), 40 labeled carbons enter the pathway, but 6 are subsequently lost as CO₂ during the decarboxylation steps catalyzed by Uroporphyrinogen III decarboxylase (UROD) and Coproporphyrinogen III oxidase (CPOX). This results in a highly complex, computationally heavy M+34 isotopologue distribution.

Conversely, tracking the nitrogen backbone with ¹⁵N-ALA yields a clean, easily deconvoluted M+4 mass shift. All four nitrogen atoms from the eight precursor ALA molecules are perfectly retained in the final porphyrin ring, shifting the intact heme mass from m/z 616.2 (M+0) to m/z 620.2 (M+4). This allows for rapid differentiation between basal (endogenous) heme and newly synthesized heme[2].

Quantitative Comparison of Heme Biosynthesis Tracers
TracerPrimary Analytical ModalityMultiplexing / ResolutionSafety & HandlingBest Application
5-amino-¹⁵N-ALA LC-MS/MS, ¹⁵N NMRHigh (Clean M+4 shift for Heme)BSL-1, Non-radioactiveTotal metabolic flux; distinguishing endogenous vs. exogenous heme[2].
¹³C-ALA LC-MS/MS, ¹³C NMRVery High (Complex M+34 distribution)BSL-1, Non-radioactiveDeep carbon-atom transition mapping; identifying specific enzymatic bottlenecks.
¹⁴C-ALA Scintillation / AutoradiographyLow (No isotopologue data)Radioactive (Special protocols)Ultra-high sensitivity tracing in complex whole-body models.
Unlabeled 5-ALA Fluorescence (PpIX)None (Mass identical to endogenous)BSL-1, Non-radioactiveSpatial visualization (e.g., fluorescence-guided surgery for gliomas)[1].

Mechanistic Pathway & Isotope Integration

To understand where the ¹⁵N label travels, we must map the biochemical cascade. Heme biosynthesis is a highly conserved, eight-step pathway partitioned between the mitochondria and the cytosol. Exogenous ¹⁵N-ALA bypasses the rate-limiting step catalyzed by ALA synthase (ALAS), directly entering the cytosol where it is converted into porphobilinogen (PBG)[3].

G GlySucc Glycine + Succinyl-CoA ALA 5-Aminolevulinic Acid (ALA) GlySucc->ALA ALAS (Mitochondria) ALA15N Exogenous 5-amino-15N-ALA (Tracer Input) ALA15N->ALA Cellular Uptake PBG Porphobilinogen (PBG) (15N labeled) ALA->PBG ALAD (Cytosol) HMB Hydroxymethylbilane (HMB) PBG->HMB HMBS (Cytosol) URO Uroporphyrinogen III HMB->URO UROS (Cytosol) COPRO Coproporphyrinogen III URO->COPRO UROD (Cytosol) PROTO Protoporphyrinogen IX COPRO->PROTO CPOX (Mitochondria) PpIX Protoporphyrin IX (PpIX) (Fluorescent) PROTO->PpIX PPOX (Mitochondria) Heme Heme (Fe2+) (4x 15N labeled) PpIX->Heme FECH (Mitochondria)

Fig 1: Heme biosynthesis pathway highlighting ¹⁵N-ALA tracer integration and metabolic flux.

Experimental Protocol: ¹⁵N-ALA Stable Isotope Tracing

A robust metabolic tracing protocol must be a self-validating system. Porphyrinogen intermediates are highly unstable and prone to auto-oxidation. Therefore, the extraction methodology must instantly quench enzymatic activity while protecting the analytes from degradation.

W Culture 1. Tracer Incubation (15N-ALA in controlled media) Quench 2. Metabolic Quenching (Cold 80% MeOH, -80°C) Culture->Quench Halt metabolism Extract 3. Metabolite Extraction (Centrifugation & SPE) Quench->Extract Precipitate proteins LCMS 4. LC-MS/MS Analysis (ESI+, MRM mode) Extract->LCMS Isolate porphyrins Data 5. Isotopologue Deconvolution (M+0 to M+4 Heme) LCMS->Data Quantify 15N flux

Fig 2: Self-validating experimental workflow for ¹⁵N-ALA stable isotope tracing.

Step-by-Step Methodology

Step 1: Cell Culture and Isotope Labeling

  • Action: Culture target cells (e.g., glioblastoma or erythroid lineages) in media supplemented with 0.5 mM to 1.0 mM ¹⁵N-ALA for 4 to 24 hours depending on the desired steady-state kinetics[4].

  • Causality: The concentration and time must be optimized to ensure sufficient uptake without inducing ALA-toxicity. Because the tumor microenvironment (e.g., hypoxia) alters the activity of oxygen-dependent enzymes in the heme pathway, strictly control incubator O₂ levels to match your physiological model[4].

Step 2: Metabolic Quenching

  • Action: Rapidly aspirate media, wash cells once with ice-cold PBS, and immediately add pre-chilled (-80°C) 80% Methanol/20% Water.

  • Causality: Speed is critical. Cold methanol instantaneously denatures enzymes, halting metabolic flux and preventing the artificial ex vivo conversion of intermediates.

Step 3: Internal Standardization (The Self-Validating Step)

  • Action: Immediately spike the quenching buffer with a known concentration of a heavy-isotope internal standard (e.g., ¹³C₂-PBG or a synthetic heavy heme analog)[3].

  • Causality: Matrix effects in mass spectrometry can severely suppress ionization. By adding the internal standard before extraction, you create a self-validating system. Any loss of analyte during sample prep or ion suppression during LC-MS/MS will equally affect the internal standard, allowing for absolute quantification and recovery rate calculation[3].

Step 4: Extraction and Clarification

  • Action: Scrape the cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C. Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant. For upstream intermediates like ALA and PBG, solid-phase extraction (SPE) and butanol derivatization may be required to increase sensitivity[3].

Step 5: LC-MS/MS Analysis

  • Action: Inject the clarified extract onto a reverse-phase C8 or C18 column coupled to a triple quadrupole or Q-TOF mass spectrometer. Operate in Electrospray Ionization positive (ESI+) mode.

  • Causality: Porphyrins are highly hydrophobic, making reverse-phase chromatography ideal. In ESI+ mode, the nitrogen atoms in the porphyrin ring readily accept protons. Monitor the specific transitions: endogenous heme (m/z 616.2 → product ions) versus fully ¹⁵N-labeled heme (m/z 620.2 → product ions).

Data Interpretation: Fractional Enrichment

Once the raw mass spectra are acquired, the data must be corrected for natural isotopic abundance (the natural occurrence of ¹³C and ¹⁵N in the biosphere). Software tools like IsoCor or Polly can automate this.

The primary metric of success is Fractional Enrichment (FE) , which calculates the proportion of the metabolite pool that incorporates the ¹⁵N tracer. A high M+4 fraction in the heme pool confirms that the exogenous ¹⁵N-ALA successfully bypassed ALAS, penetrated the mitochondria, and was fully processed by Ferrochelatase (FECH) into mature heme[2]. If you observe an accumulation of M+2 or M+3 intermediates without M+4 heme, it indicates a downstream enzymatic bottleneck—a critical insight for drug developers targeting porphyrin accumulation in cancer therapies.

References

  • Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas. ResearchGate. Available at:[Link]

  • A Glutamine Metabolic Switch Supports Erythropoiesis. National Institutes of Health (PMC). Available at:[Link]

  • Effects of the tumour microenvironment on protoporphyrin IX accumulation in glioblastoma. Neuro-Oncology (Oxford Academic). Available at:[Link]

  • A LC-MS/MS method for the simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. ResearchGate. Available at:[Link]

Sources

Validation

A Comparative Guide to the Efficacy of 15N-Labeled 5-ALA in Mammalian Cell Lines

Introduction: The Role of 5-ALA in Cancer Research and the Significance of 15N Labeling 5-aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a critical precursor in the heme biosynthesis pathway.[1] In c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of 5-ALA in Cancer Research and the Significance of 15N Labeling

5-aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a critical precursor in the heme biosynthesis pathway.[1] In cancer cells, the administration of exogenous 5-ALA leads to the preferential accumulation of the photosensitizer Protoporphyrin IX (PpIX).[1][2] This phenomenon is attributed to factors such as a higher uptake of 5-ALA by cancer cells and lower activity of the enzyme ferrochelatase (FECH), which converts PpIX to heme.[1][3] When excited by light of a specific wavelength, PpIX generates reactive oxygen species, leading to cell death, a process harnessed in photodynamic therapy (PDT).[2]

The use of a stable isotope-labeled version, ¹⁵N-labeled 5-ALA, provides a powerful tool for researchers. This labeling allows for the precise tracing of the metabolic fate of 5-ALA and its conversion into PpIX using mass spectrometry.[4][5][6] This approach enables accurate quantification of metabolic fluxes and provides deeper insights into the biochemical pathways that are often altered in cancer cells.[5][7] This guide provides a comparative analysis of the efficacy of ¹⁵N-labeled 5-ALA in different mammalian cell lines, offering insights into the factors that govern its effectiveness and providing detailed protocols for its application.

The Heme Synthesis Pathway and Points of Regulation

The conversion of 5-ALA to the photosensitizer PpIX is a multi-step enzymatic process primarily occurring within the mitochondria. Understanding this pathway is crucial to comprehending the differential efficacy of 5-ALA in various cell lines.

Heme_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion ALA_in Exogenous ¹⁵N-5-ALA PEPT PEPT1/2 Transporters ALA_in->PEPT Uptake ALA ¹⁵N-5-ALA PEPT->ALA PBG ¹⁵N-Porphobilinogen ALA->PBG ALAD HMB ¹⁵N-Hydroxymethylbilane PBG->HMB HMBS UPG3 ¹⁵N-Uroporphyrinogen III HMB->UPG3 UROS CPG3 ¹⁵N-Coproporphyrinogen III UPG3->CPG3 UROD CPG3_mito ¹⁵N-Coproporphyrinogen III CPG3->CPG3_mito Transport PPG9 ¹⁵N-Protoporphyrinogen IX PpIX ¹⁵N-Protoporphyrin IX (Photosensitizer) PPG9->PpIX PPOX Heme Heme PpIX->Heme FECH (rate-limiting) ABCG2 ABCG2 Transporter PpIX->ABCG2 PpIX_out Efflux ABCG2->PpIX_out CPG3_mito->PPG9 CPOX Influencing_Factors Uptake 5-ALA Uptake (PEPT1/2) PpIX_Accumulation Intracellular ¹⁵N-PpIX Concentration Uptake->PpIX_Accumulation + Metabolism Heme Synthesis Rate (FECH Activity) Metabolism->PpIX_Accumulation - Efflux PpIX Efflux (ABCG2 Expression) Efflux->PpIX_Accumulation - PDT_Efficacy PDT Efficacy (Cell Viability) PpIX_Accumulation->PDT_Efficacy +

Caption: Key factors modulating the efficacy of ¹⁵N-5-ALA-induced PDT.

Glioblastoma cell lines like U87 are known to readily take up 5-ALA and efficiently convert it to PpIX, which then accumulates due to reduced FECH activity. [8]This makes them particularly susceptible to 5-ALA-based PDT. [9][10][11][12]In contrast, non-cancerous cell lines like HEK293 have a more balanced heme synthesis pathway, preventing the excessive buildup of PpIX. The efficacy in HeLa cells can be more variable and may depend on the specific sub-strain and its expression level of the ABCG2 transporter.

Experimental Protocols

To empirically determine the comparative efficacy of ¹⁵N-labeled 5-ALA, a series of well-controlled experiments are necessary.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Parallel Analysis start Start cell_culture 1. Cell Seeding (U87, HeLa, HEK293) start->cell_culture treatment 2. Treatment with ¹⁵N-5-ALA (1 mM, 4h) cell_culture->treatment wash 3. Wash cells with PBS treatment->wash analysis_fluorescence 4a. PpIX Fluorescence Measurement wash->analysis_fluorescence analysis_pdt 4b. Photodynamic Therapy (635 nm light exposure) wash->analysis_pdt analysis_ms 4c. Cell Lysis & Extraction for Mass Spectrometry wash->analysis_ms end End analysis_fluorescence->end viability_assay 5. Cell Viability Assay (MTT, 24h post-PDT) analysis_pdt->viability_assay ms_quant 5. LC-MS/MS Analysis of ¹⁵N-PpIX analysis_ms->ms_quant viability_assay->end ms_quant->end

Caption: Workflow for comparing ¹⁵N-5-ALA efficacy across cell lines.

Detailed Methodologies

1. Cell Culture and Seeding:

  • Culture U87, HeLa, and HEK293 cells in their respective recommended media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

  • Seed cells into 96-well plates (for fluorescence and viability assays) or 6-well plates (for mass spectrometry) at a density that ensures they reach 70-80% confluency on the day of the experiment.

2. ¹⁵N-5-ALA Treatment:

  • Prepare a stock solution of ¹⁵N-5-ALA in sterile phosphate-buffered saline (PBS).

  • Dilute the stock solution in fresh, serum-free media to a final concentration of 1 mM.

  • Remove the old media from the cells, wash once with PBS, and add the ¹⁵N-5-ALA-containing media.

  • Incubate the cells for 4 hours at 37°C in a 5% CO₂ incubator. This incubation time is often sufficient for significant PpIX accumulation. [9][13] 3. PpIX Fluorescence Measurement:

  • After incubation, wash the cells twice with PBS.

  • Add phenol red-free imaging medium to each well.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 405 nm and an emission detection range of 600-700 nm. [14][15]The main emission peak for PpIX is around 630 nm. [16][17]* Alternatively, visualize intracellular PpIX using fluorescence microscopy with a 405 nm laser for excitation. [15][18] 4. Photodynamic Therapy (PDT):

  • Following the 4-hour incubation with ¹⁵N-5-ALA and washing, expose the cells to a light source, typically a 635 nm LED array or laser, to activate the PpIX. [10]* The light dose should be optimized for each cell line, but a starting point of 20 J/cm² is often effective. [10]* Include control groups: cells with no 5-ALA and no light, cells with 5-ALA but no light, and cells with light but no 5-ALA.

5. Cell Viability Assay:

  • 24 hours after PDT, assess cell viability using a standard MTT or similar colorimetric assay to quantify the phototoxic effect.

6. ¹⁵N-PpIX Quantification by Mass Spectrometry:

  • After incubation with ¹⁵N-5-ALA, wash cells with ice-cold PBS and lyse them.

  • Extract PpIX using a suitable solvent mixture, such as acetone-acetonitrile/water-formic acid buffer. [19]* Analyze the extracts using reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [19]* The ¹⁵N label will result in a mass shift of the PpIX molecule, allowing for its unambiguous identification and quantification against an unlabeled standard. [6][20]This provides a highly accurate measure of the amount of PpIX produced from the exogenously supplied ¹⁵N-5-ALA.

Enhancing PpIX Accumulation and PDT Efficacy

For cell lines that show suboptimal PpIX accumulation, several strategies can be employed to enhance the therapeutic window.

  • Inhibition of Ferrochelatase (FECH): Using iron chelators like deferoxamine (DFO) can inhibit FECH activity, leading to a significant increase in PpIX accumulation. [21][8]* Inhibition of ABCG2 Transporters: For cells with high ABCG2 expression, co-administration of an ABCG2 inhibitor like Ko143 can block the efflux of PpIX, thereby increasing its intracellular concentration and sensitizing the cells to PDT. [22][23]

Conclusion

The efficacy of ¹⁵N-labeled 5-ALA as a precursor for the photosensitizer PpIX varies significantly among different mammalian cell lines. This variability is primarily dictated by the unique molecular machinery of each cell type, including the expression of uptake transporters, the activity of key enzymes in the heme synthesis pathway like FECH, and the presence of efflux pumps such as ABCG2. Glioblastoma cell lines like U87 typically show high PpIX accumulation and are highly sensitive to PDT, whereas non-cancerous lines like HEK293 are largely unaffected. The use of ¹⁵N-labeled 5-ALA, coupled with mass spectrometry, provides an exceptionally precise method for tracing its metabolic conversion and quantifying PpIX production. This allows researchers to dissect the underlying mechanisms of differential sensitivity and develop strategies, such as the co-administration of FECH or ABCG2 inhibitors, to enhance the therapeutic efficacy of 5-ALA-based photodynamic therapy.

References
  • 5-Aminolevulinic Acid as a Theranostic Agent for Tumor Fluorescence Imaging and Photodynamic Therapy. (2023). MDPI. [Link]

  • A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. (2018). PLOS One. [Link]

  • Comparison of 5-Aminolaevulinic Acid and its Heptyl Ester-induced Protoporphyrin IX and its Photobleaching in Human. (2012). Hilaris Publisher. [Link]

  • ABCG2 expression is related to low 5-ALA photodynamic diagnosis (PDD) efficacy and cancer stem cell phenotype in pancreatic cancer. (2019). PMC. [Link]

  • The role of ABCG2 in modulating responses to anti-cancer photodynamic therapy. White Rose Research Online. [Link]

  • Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science. [Link]

  • Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization by Targeting the Heme Biosynthesis Pathway. (2019). Frontiers in Oncology. [Link]

  • 5-Aminolevulinic acid (ALA)-induced protoporphyrin IX (PpIX) concentration as a function of the activities of the porphyrin pathway in cutaneous squamous cell carcinoma. ResearchGate. [Link]

  • Efficacy of photodynamic therapy using 5-aminolevulinic acid-induced photosensitization is enhanced in pancreatic cancer cells with acquired drug resistance. (2020). PMC. [Link]

  • The inhibition of ferrochelatase enhances 5-aminolevulinic acid-based photodynamic action for prostate cancer. (2013). PubMed. [Link]

  • Levels of 5-ALA-derived PpIX differed among the cells in the different phases of the cell cycle, and were correlated with the efficacy of sonodynamic therapy. ResearchGate. [Link]

  • A study comparing endogenous protoporphyrin IX induced by 5-ALA and ALA-methyl ester with exogenous PpIX and PpIX dimethyl ester in photodynamic diagnosis of human nasopharyngeal carcinoma xenografts. (2006). PubMed. [Link]

  • The Circadian Rhythm of Intracellular Protoporphyrin IX Accumulation Through Heme Synthesis Pathway in Bladder Urothelial Cancer Cells Exposed to 5-Aminolevulinic Acid. (2024). PMC. [Link]

  • Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation. (2008). SPIE Digital Library. [Link]

  • 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas. Bentham Science. [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Bio-protocol. [Link]

  • A new technique of quantifying protoporphyrin IX in microbial cells in seawater. (2022). Frontiers in Marine Science. [Link]

  • Physiological impact of in vivo stable isotope tracing on cancer metabolism. (2020). PMC. [Link]

  • Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis. (2019). ACS Publications. [Link]

  • Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. IntechOpen. [Link]

  • Photodynamic therapy and associated targeting methods for treatment of brain cancer. Frontiers in Pharmacology. [Link]

  • Application of Parallel Reaction Monitoring in 15 N labeled Samples for Quantification. (2021). Bio-protocol. [Link]

  • Interstitial 5-ALA photodynamic therapy and glioblastoma: Preclinical model development and preliminary results. (2016). PubMed. [Link]

  • Photodynamic therapy mediated by 5-aminolevulinic acid suppresses gliomas growth by decreasing the microvessels. (2015). PubMed. [Link]

  • 5-ALA Metabolic Pathway. (2022). Encyclopedia MDPI. [Link]

  • Interstitial Photodynamic Therapy Using 5-ALA for Malignant Glioma Recurrences. (2021). MDPI. [Link]

  • Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. (2020). MDPI. [Link]

  • Prospects for clinical cancer metabolomics using stable isotope tracers. (2013). PMC. [Link]

  • Stable Isotope Tracing Uncovers Reduced γ/β-ATP Turnover and Metabolic Flux Through Mitochondrial-Linked Phosphotransfer Circuits in Aggressive Breast Cancer Cells. (2021). Frontiers in Oncology. [Link]

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Safety & Regulatory Compliance

Safety

5-Amino-15N-levulinic acid hcl proper disposal procedures

As a Senior Application Scientist, I understand that handling isotopically labeled compounds like 5-Amino-15N-levulinic acid hydrochloride (5-ALA HCl) requires balancing rigorous stable-isotope tracking with standard che...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling isotopically labeled compounds like 5-Amino-15N-levulinic acid hydrochloride (5-ALA HCl) requires balancing rigorous stable-isotope tracking with standard chemical hazard compliance.

While the 15N label is a non-radioactive stable isotope—meaning it does not require Nuclear Regulatory Commission (NRC) radiation protocols—the base compound is an acidic, hygroscopic salt that poses specific environmental and safety hazards[1]. Furthermore, 5-ALA is a direct precursor in the heme biosynthesis pathway. If improperly disposed of or exposed to ambient light, residual 5-ALA can undergo photolytic conversion into highly reactive porphyrins (such as Protoporphyrin IX), generating unwanted reactive oxygen species (ROS) in your waste streams.

This guide provides a comprehensive, self-validating operational plan for the safe handling, neutralization, and disposal of 5-Amino-15N-levulinic acid HCl.

Metabolic Context: Why Segregation Matters

In drug development and metabolic flux analysis, 5-ALA (15N) is utilized to trace nitrogen incorporation into porphyrins and heme. Because mass spectrometry (LC-MS/MS) facilities are highly sensitive to isotopic background noise, 15N-labeled waste must be strictly segregated from general organic waste to prevent cross-contamination of laboratory glassware and analytical instruments.

G Glycine Glycine + Succinyl-CoA ALA 5-Amino-15N-levulinic acid (5-ALA) Glycine->ALA ALAS enzyme PBG Porphobilinogen (15N-labeled) ALA->PBG ALAD enzyme Heme Heme (15N-labeled) PBG->Heme Multi-step Pathway

Figure 1: 5-ALA (15N) incorporation into the heme biosynthesis pathway.

Physicochemical Hazard Profile

Before initiating disposal, personnel must understand the compound's physical limitations. 5-ALA HCl causes serious eye and skin irritation and poses inhalation risks if the powder is aerosolized[2].

PropertyValueOperational & Disposal Implication
CAS Number 116571-80-3 (15N labeled)Must be explicitly listed on EHS waste manifests[1].
Isotopic Enrichment ≥ 99 atom % 15NHigh-value stable isotope; segregate to prevent mass-spec facility contamination[1].
Decomposition Temp 150 °C (302 °F)Decomposes on heating. Do not autoclave waste ; releases toxic HCl and NOx gases[3][4].
Solubility Highly water-solubleReadily enters aqueous waste streams; do not discharge to drains[3][5].
Hygroscopicity HighSolid waste must be sealed tightly to prevent moisture absorption and caking[4].

Disposal Decision Workflow

The disposal route depends entirely on the physical state of the waste. Do not mix solid powder waste with aqueous waste, as dissolving the powder unnecessarily increases the volume of acidic hazardous liquid.

DisposalWorkflow Start 5-ALA HCl Waste Generated Decision Waste State? Start->Decision Solid Solid Powder / Contaminated Consumables Decision->Solid Solid Liquid Aqueous Solution Decision->Liquid Liquid PackSolid Seal in Original Container (Protect from Light/Moisture) Solid->PackSolid CheckPH pH < 5.5? Liquid->CheckPH EHS EHS Manifest & Hazardous Waste Pickup PackSolid->EHS Neutralize Neutralize with 1M NaOH (Target pH 6-8) CheckPH->Neutralize Yes PackLiquid Transfer to Amber Aqueous Waste Carboy CheckPH->PackLiquid No Neutralize->PackLiquid PackLiquid->EHS

Figure 2: Decision matrix for the safe segregation and disposal of 5-ALA HCl.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste & Consumables

Causality: 5-ALA HCl is highly hygroscopic and light-sensitive. If left in transparent, unsealed containers, it will absorb atmospheric moisture, degrade, and potentially off-gas irritating vapors[4].

  • Collection: Gather all unused powder, contaminated pipette tips, and weighing boats. Leave unused bulk chemicals in their original containers[3].

  • Packaging: Place all items into a sealable, opaque high-density polyethylene (HDPE) container.

  • Self-Validation Check (Opacity): Hold the sealed container up to standard laboratory fluorescent lighting. If you can see the silhouette of the contents inside, the container is not sufficiently opaque and risks photolytic degradation of the 5-ALA. Overpack the container in a secondary solid black bio-bag or wrap in aluminum foil.

  • Manifesting: Label strictly as "Hazardous Solid Waste: 5-Amino-15N-levulinic acid hydrochloride. Acidic Salt. Non-Radioactive."

Protocol B: Aqueous Liquid Waste Neutralization

Causality: Because it is a hydrochloride salt, 5-ALA dissolved in water drastically lowers the pH of the solution. Environmental Protection Agency (EPA) and local EHS regulations strictly prohibit the drain disposal of solutions with a pH below 5.5[5].

  • Preparation: Transfer the aqueous 5-ALA waste to a borosilicate glass beaker on a magnetic stir plate inside a fume hood.

  • Titration: Slowly add 1M NaOH dropwise while stirring continuously.

  • Self-Validation Check (pH Stabilization): Use a calibrated pH meter or universal indicator paper to check the pH. The neutralization is validated only when two consecutive readings, taken 2 minutes apart, stabilize between pH 6.0 and 8.0. If the pH drops back below 6.0, the buffering capacity of the solution has not been overcome; you must continue the titration.

  • Storage: Transfer the neutralized solution to an amber glass waste carboy (to prevent ambient light exposure)[1]. Store away from strong oxidizing agents[4].

Protocol C: Emergency Dry Spill Cleanup

Causality: Sweeping 5-ALA HCl vigorously can cause dust explosions or inhalation hazards[3]. Using water on a dry spill will instantly create a highly concentrated, corrosive acidic puddle that can damage flooring and spread contamination.

  • Isolate: Evacuate non-essential personnel. Don chemical-resistant gloves (CE-approved EN 16523-1), safety goggles, and a lab coat[3][5].

  • Containment Validation: Visually inspect the perimeter of the spill. Validation: Ensure no powder is within 3 feet of any floor drains. If it is, immediately cover the drain with a chemical spill mat[3].

  • Dry Collection: Use spark-proof, non-sparking tools to gently sweep up the powder into a collection bin[5]. Take up dry; do not apply water[3].

  • Final Decontamination: Only after 100% of the visible powder is removed, wipe the affected area with a damp paper towel to pick up microscopic residue. Dispose of the towels in the solid hazardous waste bin.

References

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 5-Amino-15N-levulinic Acid HCl

Introduction & Scientific Context 5-Aminolevulinic acid (5-ALA) is a critical endogenous intermediate in the heme biosynthesis pathway and the universal precursor of tetrapyrroles[1]. In clinical and research settings, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

5-Aminolevulinic acid (5-ALA) is a critical endogenous intermediate in the heme biosynthesis pathway and the universal precursor of tetrapyrroles[1]. In clinical and research settings, exogenous administration of 5-ALA is leveraged for photodynamic therapy (PDT) and fluorescence-guided surgery (FGS) due to its selective accumulation as fluorescent Protoporphyrin IX (PpIX) in malignant tissues[2].

The stable isotope-labeled variant, 5-Amino-15N-levulinic acid hydrochloride (15N-5-ALA HCl) , is an invaluable tool for metabolic tracing using NMR spectroscopy and mass spectrometry. Because 15N is a stable, non-radioactive isotope, its safety profile mirrors that of unlabeled 5-ALA HCl. However, its prohibitive cost dictates that handling protocols must go beyond basic safety to include strict, zero-loss operational methodologies. As a Senior Application Scientist, I have designed this guide to ensure both operator safety and the absolute chemical integrity of your precious 15N-labeled assays.

Mechanistic Rationale: The 5-ALA to Protoporphyrin IX Pathway

To understand the handling requirements of 15N-5-ALA HCl, one must understand its biological fate and chemical vulnerabilities. Exogenously applied 5-ALA bypasses the natural negative feedback loop of heme synthesis. It is actively transported into cells via [2]. In malignant cells, the downregulation of the enzyme ferrochelatase (FECH) prevents the final conversion of PpIX into heme, causing a massive intracellular buildup of phototoxic and fluorescent PpIX[2].

Because 5-ALA is the direct precursor to these highly photosensitive porphyrins, the compound itself is highly susceptible to photo-oxidation and pH-dependent dimerization into pyrazines.

Pathway Exo Exogenous 15N-5-ALA HCl PEPT PEPT1/2 Transporters (Cell Membrane) Exo->PEPT Cyto Cytosolic 15N-5-ALA PEPT->Cyto PBG Porphobilinogen (PBG) Cyto->PBG ALA Dehydratase Uro Uroporphyrinogen III PBG->Uro Copro Coproporphyrinogen III Uro->Copro Mito Mitochondria Copro->Mito Transport Proto Protoporphyrinogen IX Mito->Proto PpIX Protoporphyrin IX (PpIX) [Fluorescent Target] Proto->PpIX Protoporphyrinogen Oxidase FECH Ferrochelatase (FECH) [Downregulated] PpIX->FECH Heme Heme FECH->Heme Fe2+ insertion

Metabolic pathway of 5-ALA to PpIX highlighting cancer-specific accumulation.

Hazard Profile and Personal Protective Equipment (PPE)

According to established [3], 5-ALA HCl is a crystalline powder that presents specific localized hazards. It is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].

The causality behind these hazards is the hydrochloride salt formulation. When the dust contacts the moisture of your eyes, respiratory mucosa, or sweat on your skin, it rapidly dissolves to form a localized acidic micro-environment (pH ~2.5), leading to acute irritation.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationHazard MitigatedCausality / Rationale
Eye Protection ANSI Z87.1 Safety Goggles (Side shields)H319: Serious eye irritationPrevents acidic dust or aerosolized droplets from contacting the cornea during weighing or dissolution.
Hand Protection Powder-free Nitrile Gloves (≥ 4 mil)H315: Skin irritationNitrile provides superior chemical resistance to acidic salts compared to latex, preventing dermal absorption.
Body Protection Chemically resistant lab coatContact exposureProtects street clothing from micro-spills, ensuring no prolonged dermal contact with the acidic powder.
Respiratory N95 / FFP2 RespiratorH335: Respiratory irritationRequired only if handled outside a fume hood. Prevents inhalation of fine crystalline particulates.

Step-by-Step Operational Protocol: Preparation of 15N-5-ALA HCl Solutions

A common point of failure in metabolic tracing assays is the premature degradation of 5-ALA. Because the 15N-labeled variant represents a significant financial investment, preserving its structural integrity is as critical as mitigating its safety hazards.

Workflow PPE 1. PPE Donning Nitrile, Goggles Weigh 2. Weighing Fume Hood PPE->Weigh Dissolve 3. Dissolution Ice-cold ddH2O Weigh->Dissolve pH 4. pH Adjustment Titrate to 6.8-7.0 Dissolve->pH Filter 5. Sterilization 0.22 µm PES pH->Filter Store 6. Storage -20°C Aliquots Filter->Store

Operational workflow for the safe preparation and storage of 15N-5-ALA HCl.

Methodology: Preparing a 100 mM Stock Solution
  • Preparation & PPE Donning: Don nitrile gloves, safety goggles, and a lab coat. Ensure the analytical balance is located within a ductless or standard fume hood to prevent inhalation of airborne particulates[3].

  • Zero-Loss Weighing: Turn off overhead fluorescent lights in the hood. Using an anti-static micro-spatula, weigh the required mass of 15N-5-ALA HCl into a pre-tared, light-shielded (amber) microcentrifuge tube.

    • Causality: Anti-static tools prevent electrostatic repulsion and loss of the highly valuable powder. Ambient light initiates photo-oxidation.

  • Primary Dissolution: Add ice-cold, sterile ultra-pure water (ddH₂O) to achieve a 100 mM concentration.

    • Causality: 5-ALA is most stable at an acidic pH. Dissolving first in water (which will drop to pH ~3 due to the HCl salt) rather than a neutral buffer prevents immediate degradation.

  • pH Neutralization: Gradually titrate the solution with cold 0.1 M NaOH or a concentrated buffer (e.g., 10x PBS) to reach a physiological pH of 6.8–7.0.

    • Self-Validation Check: Inspect the solution against a white background. It must remain completely colorless. A yellow or faint pink tint indicates the formation of dihydropyrazines (degradation products). If discolored, the stock is compromised and will yield artifactual mass spectrometry data.

  • Sterile Filtration: Pass the neutralized solution through a 0.22 µm PES (Polyethersulfone) syringe filter into sterile amber vials.

    • Causality: PES membranes have exceptionally low protein/peptide binding characteristics, ensuring maximum recovery of the 15N-labeled compound.

  • Aliquoting and Storage: Aliquot into single-use volumes and immediately flash-freeze in liquid nitrogen. Store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles accelerate dimerization. Single-use aliquots guarantee structural integrity for sensitive downstream assays.

Spill Management and Disposal Plan

In the event of a spill, immediate containment is required to prevent both respiratory hazards and cross-contamination of laboratory surfaces.

Methodology: Spill Cleanup
  • Containment: If a dry powder spill occurs, do not sweep , as this aerosolizes the irritant.

  • Neutralization: Cover the spill with a damp, absorbent paper towel to safely dissolve the powder and prevent dust formation. If it is a liquid spill of the acidic stock, apply a mild neutralizing agent like sodium bicarbonate (NaHCO₃) powder.

  • Collection: Carefully wipe up the spill from the outside in. Place all contaminated towels and gloves into a designated hazardous waste bag.

  • Surface Decontamination: Wash the area with copious amounts of water, followed by 70% ethanol, to remove any residual acidic salt.

    • Self-Validation Check: After cleaning, wipe the area with a pH indicator strip moistened with distilled water. A neutral reading (pH ~7) confirms the complete removal of the acidic hydrochloride salt residue.

  • Disposal: Label the waste container clearly as "Non-radioactive, Halogenated Organic Waste" (due to the hydrochloride salt). Dispose of according to institutional Environmental Health and Safety (EHS) guidelines. Do not pour concentrated solutions down the drain.

References

  • Title: 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

  • Title: Aminolevulinic Acid Hydrochloride (CID 123608) Source: PubChem, National Library of Medicine URL: [Link]

Sources

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